Boc-Val-Leu-Lys-AMC
Description
The exact mass of the compound Boc-Val-Leu-Lys-MCA is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42)/t23-,24-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPXRKIIFWZLM-DPZBCOQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20994331 | |
| Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73554-84-4 | |
| Record name | tert-(Butyloxycarbonyl)-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73554-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tertiary butyloxycarbonylvalyl-leucyl-lysinyl-4-methylcoumarin-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Fluorogenic Substrate Boc-Val-Leu-Lys-AMC: A Technical Guide to its Principle of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principle of Action
Boc-Val-Leu-Lys-AMC is a synthetic, fluorogenic peptide substrate utilized in the quantitative measurement of certain protease activities. Its design centers on a specific amino acid sequence (Val-Leu-Lys) that is recognized and cleaved by target proteases. The C-terminus of this peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact state, the substrate is non-fluorescent. However, upon enzymatic hydrolysis of the amide bond between the C-terminal lysine (Lys) residue and the AMC molecule, the highly fluorescent AMC is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive and real-time monitoring of the protease's function. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[1][2]
The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, which prevents non-specific degradation by aminopeptidases.
Enzymatic Specificity
This compound is a recognized substrate for a range of proteases, with varying degrees of specificity. Its primary applications are in the study of:
-
Plasmin : It is a sensitive and specific substrate for plasmin, a key serine protease involved in fibrinolysis.[3][4][5]
-
Calpains : This substrate is also cleaved by porcine calpain isozymes I and II, which are calcium-dependent cysteine proteases.[4][5]
-
Papain : A cysteine protease with broad specificity, papain can also hydrolyze this compound.[4][5]
-
Acrosin : This trypsin-like serine protease, found in sperm, has been shown to cleave this substrate.[4][5]
While this compound is a valuable tool, it is important to note its cross-reactivity. For instance, it has been observed to be slightly hydrolyzed by human and hog urinary kallikreins and hog pancreatic kallikrein.[3] However, it is essentially unaffected by urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa.[3]
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymatic cleavage of this compound and similar substrates. It is important to note that specific kinetic constants can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Plasmin | This compound | ~100 | Not Reported | Not Reported | Not Reported | [3] |
| Bovine Plasmin | This compound | ~100 | Not Reported | Not Reported | Not Reported | [3] |
| Porcine Calpain I | MCA derivatives with Leu-Lys-MCA sequence | 230 - 7080 | Not Reported | 0.062 - 0.805 | Not Reported | [6] |
| Porcine Calpain II | MCA derivatives with Leu-Lys-MCA sequence | 230 - 7080 | Not Reported | 0.062 - 0.805 | Not Reported | [6] |
Note: Data for Calpain I and II were obtained with a range of 4-Methylcoumaryl-7-amide (MCA) derivatives having a Leu-Lys-MCA sequence, and not exclusively with this compound.
Experimental Protocols
The following are generalized protocols for performing enzymatic assays with this compound. Optimal conditions should be determined for each specific application.
Plasmin Activity Assay
Materials:
-
Purified plasmin
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions:
-
Dilute the plasmin enzyme to the desired concentration in Assay Buffer.
-
Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the plasmin solution.
-
Include control wells with Assay Buffer only (no enzyme) to measure background fluorescence.
-
-
Initiate the reaction: Add 50 µL of the substrate working solution to each well.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Record data every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Calpain Activity Assay
Materials:
-
Purified calpain (I or II)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)
-
Calcium Chloride (CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions:
-
Dilute the calpain enzyme to the desired concentration in Assay Buffer.
-
Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add 50 µL of the calpain solution.
-
Include control wells with Assay Buffer only (no enzyme).
-
-
Initiate the reaction:
-
Add CaCl₂ to each well to the desired final concentration to activate the enzyme.
-
Immediately add 50 µL of the substrate working solution to each well.
-
-
Measurement: Monitor the increase in fluorescence as described in the plasmin assay protocol.
-
Data Analysis: Analyze the data as described for the plasmin assay.
Visualizations
Signaling Pathway of this compound Cleavage
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-VLK-AMC [D-Val-Leu-Lys-AMC] | AAT Bioquest [aatbio.com]
- 3. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shop.bachem.com [shop.bachem.com]
- 5. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 6. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Specificity of Boc-Val-Leu-Lys-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorogenic substrate Boc-Val-Leu-Lys-AMC, a valuable tool for studying protease activity. We will explore its enzyme specificity, detail experimental protocols for its use, and visualize relevant biological pathways and experimental workflows.
Core Concept: Fluorogenic Peptide Substrates
This compound is a synthetic peptide composed of four amino acids (Valine, Leucine, Lysine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between the C-terminal lysine and the AMC group by a protease, the free AMC molecule is released, which then fluoresces intensely. This fluorescence can be measured to quantify enzyme activity.
Enzyme Specificity
While this compound is widely recognized as a sensitive substrate for plasmin , a key enzyme in the fibrinolytic system, it is not entirely specific.[1][2] Research has demonstrated its cleavage by a range of other proteases, highlighting the importance of using appropriate controls in experimental design.
Primary and Secondary Enzymatic Targets:
-
Plasmin: A serine protease that plays a crucial role in dissolving fibrin blood clots.[3] this compound is a highly sensitive substrate for measuring plasmin activity.[1][2]
-
Calpains: A family of calcium-dependent cysteine proteases. Both porcine calpain isozymes I and II have been shown to cleave this substrate.[1][2]
-
Papain: A cysteine protease from papaya latex, also known to hydrolyze this compound.[1][2]
-
Acrosin: A serine protease found in the acrosome of sperm. Acrosin from the ascidian Halocynthia roretzi can cleave this substrate.[1][2]
-
Bacterial Cysteine Proteases: Certain bacterial proteases, such as Interpain A from Prevotella intermedia and PmC11 from commensal bacteria, can also utilize this substrate.[4][5]
-
Trypsin-like Proteases: The substrate can be cleaved by trypsin-like serine proteases.[6] This is logical given the presence of lysine at the P1 position, a common recognition site for trypsin-like enzymes.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and the resulting fluorophore, AMC.
Table 1: Spectral Properties of AMC
| Fluorophore | Excitation Maxima (nm) | Emission Maxima (nm) |
| 7-Amino-4-methylcoumarin (AMC) | 340-360, 380 | 440-460 |
Data compiled from multiple sources.[7][8][9]
Table 2: Kinetic Parameters of Proteases with this compound
| Enzyme | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| PmC11 | 20.4 ± 2.0 | - | - | - | - |
| P. intermedia Proteolytic Extract | - | - | - | 9.0 | 45 |
Experimental Protocols
General Fluorometric Protease Assay Protocol
This protocol provides a general framework for measuring the activity of a protease using this compound. It should be optimized for the specific enzyme and experimental conditions.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl, PBS at a pH optimal for the enzyme)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
(Optional) Protease inhibitor for negative controls
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired concentration in pre-chilled Assay Buffer.
-
Dilute the this compound stock solution in Assay Buffer to the final desired concentration (typically in the range of 50-200 µM).[8]
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank: 50 µL of Assay Buffer without enzyme.
-
Negative Control (Inhibitor): 50 µL of enzyme pre-incubated with a specific inhibitor.
-
Positive Control: A known concentration of a standard enzyme (e.g., purified plasmin).
-
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals using a fluorometric microplate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[8]
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by comparing the V₀ to a standard curve of free AMC.
-
Visualizations
Fibrinolysis Signaling Pathway
The following diagram illustrates the central role of plasmin, a primary target of this compound, in the fibrinolysis pathway.
Caption: The Fibrinolysis Pathway
Experimental Workflow for Enzyme Specificity
This diagram outlines a logical workflow for investigating the specificity of an enzyme using this compound.
Caption: Enzyme Specificity Experimental Workflow
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the detection and quantification of plasmin and other trypsin-like proteases. Its utility extends to the study of various physiological and pathological processes, including fibrinolysis, calcium-dependent signaling, and bacterial pathogenesis. However, its lack of absolute specificity necessitates careful experimental design, including the use of appropriate controls and inhibitors, to ensure accurate interpretation of results. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research and drug development endeavors.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Enzymes Cleaving Boc-Val-Leu-Lys-AMC for Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorogenic substrate Boc-Val-Leu-Lys-AMC serves as a valuable tool for the characterization and quantification of a range of proteolytic enzymes. Its sequence specificity, terminating with a lysine residue, makes it a target for trypsin-like serine proteases and other enzymes with similar substrate preferences. Cleavage of the amide bond between lysine and the 7-amino-4-methylcoumarin (AMC) group results in a measurable fluorescent signal, providing a sensitive method for assaying enzyme activity. This technical guide provides a comprehensive overview of the key enzymes known to cleave this compound, including plasmin, calpains, papain, acrosin, and the bacterial C11 cysteine protease, Interpain A. This document details their kinetic parameters, provides standardized experimental protocols for their activity assays, and illustrates their roles in relevant signaling pathways, offering a critical resource for researchers in basic science and drug development.
Introduction
Proteolytic enzymes are critical regulators of numerous physiological and pathological processes, making them significant targets for therapeutic intervention. The ability to accurately measure the activity of these enzymes is paramount for understanding their function and for the development of specific inhibitors. Fluorogenic peptide substrates, such as this compound, have become indispensable tools in protease research due to their high sensitivity and suitability for high-throughput screening.
The peptide sequence this compound is specifically designed to be cleaved C-terminal to the lysine residue. This design makes it a substrate for a variety of proteases with trypsin-like specificity. The liberation of the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety upon substrate hydrolysis allows for real-time kinetic analysis of enzyme activity. This guide will delve into the specifics of several key enzymes that utilize this substrate, providing researchers with the necessary information to design and execute robust enzymatic assays and to understand the broader biological context of these proteases.
Enzymes Cleaving this compound
A diverse group of proteases, primarily from the serine and cysteine protease families, have been identified to cleave this compound. This section provides an overview of these enzymes and their key characteristics.
Plasmin
Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, responsible for the dissolution of fibrin clots.[1] It circulates in the blood as an inactive zymogen, plasminogen, and is converted to its active form by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[2] this compound is recognized as a sensitive and specific substrate for plasmin, making it ideal for quantifying its enzymatic activity.[3][4]
Calpains
Calpains are a family of calcium-dependent intracellular cysteine proteases. The major isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are ubiquitously expressed and involved in a wide array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[5] Dysregulation of calpain activity is implicated in various pathologies, including neurodegenerative diseases and ischemic injury.[5] Porcine calpain isozymes I and II have been shown to cleave this compound.[3]
Papain
Papain is a cysteine protease extracted from the latex of the papaya fruit. It is a relatively non-specific protease, although it preferentially cleaves peptide bonds involving basic amino acids, such as lysine and arginine.[6] Due to its broad specificity, papain also hydrolyzes this compound.[3] Papain is widely used in various industrial applications and as a research tool. In a biological context, it can induce immune responses and has been studied for its effects on cell signaling pathways.[7]
Acrosin
Acrosin is a serine protease located in the acrosome of sperm.[8] It is stored as an inactive zymogen, proacrosin, and is released and activated during the acrosome reaction, a critical step in fertilization.[7] Acrosin is believed to play a role in the penetration of the zona pellucida, the outer layer of the ovum.[7] Acrosin from the ascidian Halocynthia roretzi has been reported to cleave this compound.[3]
Interpain A (C11 Protease)
Interpain A is a cysteine protease from the C11 family, secreted by the oral bacterium Prevotella intermedia, a pathogen associated with periodontal disease.[9][10] This enzyme is a virulence factor that can degrade host tissue and modulate the host immune response.[9] Interpain A exhibits trypsin-like specificity, cleaving substrates after lysine and arginine residues, and has been shown to hydrolyze this compound.[11]
Quantitative Data Presentation
The following tables summarize the available kinetic parameters for the cleavage of this compound and related substrates by the discussed enzymes. It is important to note that specific kinetic data for this compound is not available for all enzymes. In such cases, data for structurally similar substrates are provided as a reference.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Plasmin | This compound | Data not available | Data not available | Data not available | |
| Calpain I (porcine) | Succinyl-Leu-Lys-MCA | 230 | 0.062 | 2.7 x 102 | [1] |
| Calpain II (porcine) | Succinyl-Leu-Lys-MCA | 7080 | 0.805 | 1.1 x 102 | [1] |
| Papain | This compound | Data not available | Data not available | Data not available | |
| Acrosin | This compound | Data not available | Data not available | Data not available | |
| Interpain A (P. intermedia) | This compound | Data not available | Data not available | Data not available |
Note: The kinetic parameters for calpains were determined using a related 4-Methylcoumaryl-7-amide (MCA) substrate. Researchers should determine the specific kinetics for this compound under their experimental conditions.
Experimental Protocols
This section provides detailed methodologies for performing enzymatic assays using this compound. The general principle involves monitoring the increase in fluorescence over time as the AMC group is liberated from the substrate.
General Assay Conditions
-
Instrumentation: A fluorescence microplate reader or spectrofluorometer is required.
-
Excitation/Emission Wavelengths: The optimal excitation wavelength for AMC is in the range of 340-360 nm, and the emission is typically measured between 440-460 nm.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate assay buffer to the desired final concentrations.
-
Data Analysis: The initial velocity (rate of fluorescence increase) is determined from the linear portion of the progress curve. For kinetic parameter determination, assays should be performed over a range of substrate concentrations, and the data fitted to the Michaelis-Menten equation.
Plasmin Activity Assay
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Procedure:
-
Add plasmin to the assay buffer in the wells of a microplate.
-
Initiate the reaction by adding the this compound substrate solution.
-
Immediately begin monitoring the fluorescence increase at 37°C.
-
Include a no-enzyme control to measure background substrate hydrolysis.
-
Calpain Activity Assay
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM CaCl2, 1 mM dithiothreitol (DTT), pH 7.5. Note: The calcium concentration may need to be optimized depending on the calpain isoform (µ-calpain vs. m-calpain).
-
Procedure:
-
Pre-incubate the calpain enzyme in the assay buffer (without substrate) for 5-10 minutes at 37°C to ensure activation.
-
Initiate the reaction by adding the this compound substrate solution.
-
Monitor the fluorescence increase at 37°C.
-
A control reaction containing a calpain inhibitor (e.g., calpeptin or ALLN) should be included to confirm the specificity of the measured activity.
-
Papain Activity Assay
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
Procedure:
-
Activate papain by pre-incubating it in the assay buffer containing DTT for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the this compound substrate solution.
-
Monitor the fluorescence increase at 37°C.
-
Acrosin Activity Assay
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0.
-
Procedure:
-
Add acrosin to the assay buffer in the wells of a microplate.
-
Initiate the reaction by adding the this compound substrate solution.
-
Monitor the fluorescence increase at 37°C.
-
Interpain A (C11 Protease) Activity Assay
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 5 mM DTT.
-
Procedure:
-
Activate Interpain A by pre-incubating it in the assay buffer with DTT for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the this compound substrate solution.
-
Monitor the fluorescence increase at 37°C.
-
Signaling Pathways and Experimental Workflows
The enzymes that cleave this compound are involved in diverse and critical signaling pathways. Understanding these pathways is essential for interpreting the results of enzyme activity assays in a biological context.
Plasmin in the Fibrinolytic Pathway
Plasmin is the central enzyme in fibrinolysis, the process of dissolving blood clots. This pathway is tightly regulated to maintain hemostatic balance.
Caption: The Fibrinolytic Pathway.
Calpain in the Apoptotic Signaling Pathway
Calpains are key executioners in certain forms of apoptosis, or programmed cell death. Their activation is often triggered by an influx of intracellular calcium.
Caption: Calpain's Role in Apoptosis.
Papain and the Immune Response
Papain can trigger an immune response, in part by disrupting epithelial barriers and activating various immune cells. This pathway is complex and involves multiple cell types and signaling molecules.
Caption: Papain's Impact on the Immune System.
Acrosin in the Fertilization Cascade
Acrosin is a key player in the multi-step process of fertilization, from the acrosome reaction to the penetration of the zona pellucida.
Caption: The Role of Acrosin in Fertilization.
Interpain A (C11 Protease) in Host-Pathogen Interaction
Interpain A from Prevotella intermedia is a virulence factor that can degrade host proteins, contributing to periodontal disease.
Caption: Interpain A in Host-Pathogen Interactions.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that facilitates the study of a variety of important proteases. This technical guide has provided a centralized resource for researchers working with plasmin, calpains, papain, acrosin, and the C11 protease Interpain A. By offering detailed experimental protocols, summarizing available kinetic data, and illustrating the relevant signaling pathways, this document aims to empower scientists and drug development professionals to conduct more effective and insightful research into the roles of these critical enzymes in health and disease. Further investigation into the specific kinetic parameters of these enzymes with this compound will continue to refine our understanding and enhance the utility of this valuable research tool.
References
- 1. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Papain - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Role of the cysteine protease interpain A of Prevotella intermedia in breakdown and release of haem from haemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 10. This compound › PeptaNova [peptanova.de]
- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Boc-Val-Leu-Lys-AMC: A Comprehensive Technical Guide for Plasmin Substrate Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate, Boc-Val-Leu-Lys-AMC, for the sensitive and specific measurement of plasmin activity. This document details the substrate's biochemical properties, provides detailed experimental protocols for its use, and presents relevant signaling pathway information. The quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in research and drug development.
Introduction to this compound
This compound is a synthetic peptide substrate containing the amino acid sequence Valine-Leucine-Lysine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group by plasmin, the highly fluorescent AMC molecule is released.[1][2] The increase in fluorescence intensity is directly proportional to the plasmin activity and can be monitored in real-time.
This substrate is recognized for its high sensitivity and specificity for plasmin, although it can also be cleaved by other proteases such as acrosin, calpains I and II, and papain.[1][3][4][5]
Biochemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | References |
| Full Name | N-α-tert-butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin | |
| Molecular Formula | C32H49N5O6 | |
| Molecular Weight | 615.77 g/mol | |
| Excitation Wavelength | 360 - 380 nm | [6] |
| Emission Wavelength | 440 - 460 nm | [6] |
| Purity (HPLC) | ≥95.0% | [3] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light |
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme-substrate interaction is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Enzyme | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | References |
| Human and Bovine Plasmin | Boc-Val-Leu-Lys-MCA | ~10⁻⁴ M | Not available | Not available | [2] |
Experimental Protocols
This section provides a detailed methodology for a standard fluorometric plasmin activity assay using this compound.
Materials
-
This compound substrate
-
Purified plasmin enzyme (for standard curve)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
DMSO (for substrate stock solution)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with filters for Ex/Em = 360-380/440-460 nm
-
Test samples (e.g., purified enzyme, cell lysates, plasma samples)
-
Inhibitors or activators (for drug screening applications)
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer. Prepare this solution fresh for each experiment.
-
Plasmin Standard Stock Solution: Reconstitute purified plasmin to a known concentration (e.g., 1 mg/mL) in an appropriate buffer, as recommended by the supplier. Aliquot and store at -80°C.
-
Plasmin Standard Curve: Perform serial dilutions of the plasmin standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 ng/well).
Assay Procedure
-
Plate Setup: Add 50 µL of each plasmin standard or test sample to the wells of a 96-well black microplate. Include a buffer-only well as a blank control. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Reaction Initiation: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Data Analysis
-
Blank Subtraction: Subtract the fluorescence readings of the buffer-only blank from all other readings.
-
Standard Curve: Plot the fluorescence intensity (or the rate of fluorescence increase, ΔRFU/min) of the plasmin standards against their corresponding concentrations to generate a standard curve.
-
Activity Calculation: Determine the plasmin activity in the test samples by interpolating their fluorescence values on the standard curve. The activity can be expressed in terms of the amount of cleaved substrate per unit time or relative to the standard.
Visualizations
Enzymatic Cleavage of this compound
The following diagram illustrates the fundamental principle of the assay: the cleavage of the non-fluorescent substrate by plasmin to release the fluorescent AMC molecule.
Experimental Workflow for Plasmin Activity Assay
This diagram outlines the key steps involved in performing a fluorometric plasmin activity assay.
Plasminogen Activation Signaling Pathway
Plasmin is the active form of the zymogen plasminogen. The activation of plasminogen is a critical step in various physiological and pathological processes, including fibrinolysis. This pathway is a key target for therapeutic intervention in thrombotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 4. store.genprice.com [store.genprice.com]
- 5. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 6. This compound › PeptaNova [peptanova.de]
Boc-Val-Leu-Lys-AMC: A Technical Guide for Calpain Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in the sensitive detection of calpain activity. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. The dysregulation of calpain activity is implicated in various pathological conditions such as neurodegenerative diseases, ischemic injury, and cancer, making calpains attractive therapeutic targets. This technical guide provides an in-depth overview of the this compound substrate, its application in calpain activity assays, and its relevance in studying calpain-mediated signaling pathways.
Substrate Properties and Specificity
This compound is a synthetic peptide that, upon cleavage by calpain between the lysine and the AMC (7-amino-4-methylcoumarin) group, releases the highly fluorescent AMC molecule. The fluorescence of the liberated AMC can be monitored kinetically, providing a measure of calpain activity.
While this compound is a substrate for both major ubiquitous calpain isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), it is not entirely specific and can also be cleaved by other proteases such as plasmin and papain. Therefore, the use of specific calpain inhibitors is crucial for confirming the specificity of the measured activity in complex biological samples. Studies on porcine calpain I and calpain II have shown that they cleave 4-methylcoumaryl-7-amide (MCA) derivatives with a Leu-Lys-MCA sequence.[1][2]
Quantitative Data
Precise kinetic parameters (Km and kcat) for the interaction of this compound with purified calpain-1 and calpain-2 are not extensively documented in publicly available literature. However, a 1984 study on porcine calpains with various synthetic fluorogenic substrates provides a general range for these values. It is important to note that these are estimates and the actual values for this compound may vary.
| Parameter | Calpain I (Porcine) | Calpain II (Porcine) | Notes |
| Km (mM) | 0.23 - 7.08 | 0.23 - 7.08 | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| kcat (s⁻¹) | 0.062 - 0.805 | 0.062 - 0.805 | The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. |
| Calcium for half-maximal activation (µM) | 12 | 260 | Calpain-1 requires micromolar concentrations of Ca²⁺ for activation, while calpain-2 requires millimolar concentrations. |
Table 1: Estimated Kinetic Parameters for Calpain Activity with AMC-based Substrates. Data is based on a range reported for various substrates with porcine calpains and should be considered as an approximation for this compound.[1][2]
| Property | Value |
| Molecular Formula | C₃₂H₄₉N₅O₇ |
| Molecular Weight | 615.77 g/mol |
| Excitation Wavelength | ~350-380 nm |
| Emission Wavelength | ~440-460 nm |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
The following provides a detailed methodology for a standard in vitro calpain activity assay using this compound. This protocol can be adapted for use with purified calpain enzymes or cell lysates.
Reagent Preparation
-
Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 10 mM DTT or 5 mM β-mercaptoethanol, and 10 mM CaCl₂. Note: The optimal calcium concentration may vary for different calpain isoforms.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Calpain Enzyme: Reconstitute purified calpain-1 or calpain-2 in an appropriate buffer (as recommended by the supplier) to a stock concentration. Store in aliquots at -80°C. For cell lysates, prepare fresh from cultured cells or tissues using a suitable lysis buffer.
-
Calpain Inhibitor (Optional): Prepare a stock solution of a specific calpain inhibitor (e.g., Calpeptin, ALLN) in DMSO to be used as a negative control.
Assay Procedure
-
In a 96-well black microplate, add the following components in the indicated order:
-
Assay Buffer
-
Calpain enzyme (purified or cell lysate)
-
Calpain inhibitor (for negative control wells) or vehicle (DMSO)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration typically ranges from 20 to 100 µM.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (~350-380 nm Ex / ~440-460 nm Em).
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
Data Analysis
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the V₀ of the negative control (with inhibitor) from the V₀ of the experimental wells to obtain the calpain-specific activity.
-
Calpain activity can be expressed as RFU/min or can be converted to moles of AMC released per minute using a standard curve generated with free AMC.
Caption: Experimental workflow for a fluorometric calpain activity assay.
Calpain Signaling Pathways
Calpains are integral components of numerous signaling pathways, and their activity, measurable with substrates like this compound, provides insights into these complex cellular processes. The two primary isoforms, calpain-1 and calpain-2, often exhibit distinct and sometimes opposing roles.
Calpain-1 is generally associated with cell survival and synaptic plasticity. Its activation is often triggered by transient, localized increases in intracellular calcium.
Calpain-2 , on the other hand, is frequently linked to cell death pathways and neurodegeneration. Its activation can be induced by more sustained and widespread elevations in calcium levels.
The use of this compound in conjunction with isoform-specific inhibitors or in cellular models with genetic knockout of specific calpains can help dissect the roles of each isoform in these pathways.
Caption: Simplified overview of distinct calpain-1 and calpain-2 signaling pathways.
Applications in Drug Discovery
The measurement of calpain activity using this compound is a valuable tool in drug discovery for the identification and characterization of novel calpain inhibitors. High-throughput screening (HTS) campaigns can be designed using this substrate to rapidly assess the potency and selectivity of large compound libraries against calpain enzymes.
Caption: Calpain inhibitor drug discovery workflow.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the measurement of calpain activity. While not entirely specific, its use in well-controlled assays, including the use of specific inhibitors, provides a robust method for studying calpain function in both health and disease. The detailed protocols and understanding of its application in the context of calpain signaling pathways make it an invaluable tool for researchers in academia and the pharmaceutical industry. Further characterization of its kinetic properties with individual calpain isoforms will enhance its utility in dissecting the specific roles of these important proteases.
References
An In-depth Technical Guide to the Fluorogenic Protease Substrate: Boc-Val-Leu-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Boc-Val-Leu-Lys-AMC fluorogenic substrate, detailing its mechanism of action, kinetic parameters with key proteases, and standardized experimental protocols for its use in research and drug development.
Core Mechanism of Fluorescence
The functionality of this compound as a protease substrate hinges on the principle of fluorescence quenching and dequenching. The substrate consists of a tripeptide sequence (Val-Leu-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.
In its intact state, the fluorescence of the AMC moiety is significantly quenched by the attached peptide. Specific proteases recognize and cleave the amide bond between the C-terminal lysine residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease.
The fluorescence of free AMC can be monitored using a fluorometer, with typical excitation wavelengths ranging from 340 to 380 nm and emission wavelengths from 440 to 460 nm.[1][2]
Enzymatic Cleavage and Specificity
This compound is a substrate for several proteases, most notably plasmin, calpains (I and II), and papain.[3][4] The specificity of cleavage is determined by the peptide sequence, which is recognized by the active site of the respective enzymes.
-
Plasmin: A serine protease involved in fibrinolysis, plasmin shows a preference for cleaving after lysine and arginine residues.[5]
-
Calpains: A family of calcium-dependent cysteine proteases, calpains are involved in various cellular processes. They recognize specific peptide sequences, and substrates containing Leu-Lys are known to be cleaved by calpains I and II.[6][7]
-
Papain: A cysteine protease with broad specificity, papain readily cleaves peptide bonds involving basic amino acids like lysine.
Quantitative Data: Kinetic Parameters
The efficiency of enzymatic cleavage of this compound can be quantified by determining the Michaelis-Menten kinetic parameters, Km and kcat. These parameters provide insights into the substrate affinity (Km) and the catalytic turnover rate (kcat) of the enzyme.
| Enzyme | Substrate | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Plasmin | D-Val-Leu-Lys-AMC* | ~10-20 µM | Not Reported | Not Reported | 7.4 - 8.0 | 37 |
| Calpain I (porcine) | Z-Leu-Lys-MCA | 0.23 mM | 0.805 | 3.5 x 10³ | 7.5 | 30 |
| Calpain II (porcine) | Z-Leu-Lys-MCA | 0.32 mM | 0.556 | 1.7 x 10³ | 7.5 | 30 |
| Papain | General Substrates | Not Reported | Not Reported | Not Reported | 6.0 - 7.0 | 60 - 70 |
*Note: Data for the closely related substrate D-Val-Leu-Lys-AMC indicates a Km in the low micromolar range, suggesting a high affinity of plasmin for this sequence.[2] **Note: Data is for the substrate Z-Leu-Lys-MCA, a close analogue of the Lys-AMC cleavage site in this compound.[7] Kinetic parameters for papain with this specific substrate are not readily available in the literature.
Experimental Protocols
The following are detailed methodologies for performing protease activity assays using this compound. These protocols can be adapted for specific experimental needs.
General Reagent Preparation
-
Assay Buffer: The choice of buffer depends on the specific protease.
-
Plasmin: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.
-
Calpain: 20 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 1 mM CaCl₂, and 1 mM dithiothreitol (DTT).
-
Papain: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT.
-
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Enzyme Solutions: Reconstitute and dilute the respective enzymes (plasmin, calpain, or papain) in the appropriate assay buffer to the desired working concentration immediately before use.
Plasmin Activity Assay
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in assay buffer to a final working concentration (e.g., 100 µM).
-
Prepare serial dilutions of the plasmin standard in assay buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of the plasmin standard dilutions or experimental samples into the wells of a black 96-well microplate.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve by plotting the V₀ values of the plasmin standards against their concentrations.
-
Calculate the plasmin activity in the experimental samples from the standard curve.
-
Calpain Activity Assay
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in calpain assay buffer to a final working concentration (e.g., 200 µM).
-
Prepare the calpain enzyme solution in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add 50 µL of the calpain enzyme solution or sample.
-
Initiate the reaction by adding 50 µL of the substrate working solution.
-
-
Data Acquisition:
-
Measure fluorescence kinetically at 30°C with excitation at ~355 nm and emission at ~460 nm.[6]
-
-
Data Analysis:
-
Calculate the rate of AMC release as described for the plasmin assay.
-
Papain Activity Assay
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in papain assay buffer to a final working concentration (e.g., 100 µM).
-
Prepare the papain enzyme solution in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the papain solution or sample to the wells of a black 96-well microplate.
-
Start the reaction by adding 50 µL of the substrate working solution.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence at room temperature with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Determine the enzymatic activity as outlined in the previous protocols.
-
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
References
- 1. content.abcam.com [content.abcam.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to Boc-Val-Leu-Lys-AMC: Properties, Protocols, and Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of the fluorogenic peptide substrate, Boc-Val-Leu-Lys-AMC. It is designed to be a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its physical and spectral characteristics, enzymatic interactions, and relevant experimental protocols. Furthermore, this guide illustrates the key signaling pathways in which the target proteases of this compound play a crucial role.
Core Chemical and Physical Properties
This compound, chemically known as t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin, is a synthetic peptide substrate widely utilized for the sensitive detection of specific protease activity. Its core utility lies in the fluorogenic nature of the 7-amido-4-methylcoumarin (AMC) group, which, upon cleavage from the peptide backbone by a target protease, exhibits a significant increase in fluorescence.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₉N₅O₇ | [1] |
| Molecular Weight | 615.77 g/mol | [1] |
| CAS Number | 73554-84-4 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Spectral Characteristics
The fluorescence of the cleaved AMC group is the basis for enzymatic assays using this compound. The optimal excitation and emission wavelengths are critical for accurate and sensitive measurements.
| Spectral Property | Wavelength (nm) | Source |
| Excitation Maximum (Ex) | 360 - 380 | [4] |
| Emission Maximum (Em) | 440 - 460 | [4] |
Enzymatic Specificity and Kinetics
This compound is a substrate for a range of proteases, with a notable specificity for plasmin. It is also recognized and cleaved by other proteases such as calpains (I and II), papain, and acrosin.[3]
| Enzyme | Kinetic Parameter | Value | Source |
| Human Plasmin | Km | ~10⁻⁴ M | |
| Bovine Plasmin | Km | ~10⁻⁴ M | [5] |
| Calpain I and II | Km | 0.23 to 7.08 mM | |
| Calpain I and II | kcat | 0.062 to 0.805 s⁻¹ | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for preparing stock solutions and conducting enzyme activity assays.
Stock Solution Preparation
A concentrated stock solution of this compound is typically prepared in an organic solvent due to its limited aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a stock concentration of 5 to 10 mM.[7]
-
Vortex the solution until the substrate is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[8]
General Fluorometric Protease Activity Assay
This protocol provides a framework for measuring the activity of proteases like plasmin or calpain using this compound. Specific buffer compositions and enzyme concentrations may need to be optimized for individual experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., Tris-HCl or PBS at a suitable pH)
-
Purified enzyme or cell lysate containing the enzyme of interest
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the Assay Plate:
-
Add the enzyme solution (purified enzyme or cell lysate) to the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank: Assay buffer only (to measure background fluorescence).
-
Negative Control: Enzyme solution with a known inhibitor (to confirm specific activity).
-
Positive Control: A known concentration of active enzyme.
-
-
-
Prepare the Substrate Working Solution:
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration (typically in the µM range). Protect the working solution from light.[7]
-
-
Initiate the Reaction:
-
Add the substrate working solution to each well to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.[4]
-
Measure the fluorescence intensity kinetically over a defined period (e.g., every 1-2 minutes for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity over time) for each well.
-
Subtract the rate of the blank from all other readings.
-
The enzyme activity is proportional to the rate of increase in fluorescence.
-
Signaling Pathways and Biological Context
This compound is a valuable tool for studying enzymes involved in critical physiological and pathological processes. The primary targets, plasmin and calpain, are key players in fibrinolysis and apoptosis, respectively.
Fibrinolysis Pathway
Caption: The Fibrinolysis Pathway.
Calpain-Mediated Apoptosis Pathway
Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, including apoptosis (programmed cell death).[12] An increase in intracellular calcium levels can lead to the activation of calpains, which then cleave a variety of cellular substrates, contributing to the breakdown of the cell.[12] This can involve the cleavage of pro-apoptotic proteins like Bid and the subsequent release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.[13]
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 4. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 10. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 11. What is the mechanism of Plasmin? [synapse.patsnap.com]
- 12. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Technical Guide to the Solubility of Boc-Val-Leu-Lys-AMC in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of the fluorogenic substrate Boc-Val-Leu-Lys-AMC in dimethyl sulfoxide (DMSO). This document compiles available data, presents detailed experimental protocols for its dissolution, and illustrates the typical workflow for its use in enzymatic assays.
Core Topic: Solubility in DMSO
This compound is a synthetic peptide substrate commonly used for assaying the activity of proteases such as plasmin and calpain[1][2]. For practical use in biological assays, it is crucial to properly dissolve the lyophilized powder. DMSO is the recommended solvent for preparing stock solutions of this and similar hydrophobic peptides[3][4][5][6][7].
Quantitative Solubility Data
| Compound | Stated Solubility/Concentration in DMSO | Vendor/Source |
| This compound | Soluble in DMSO | GlpBio[3] |
| Boc-Leu-Arg-Arg-AMC | 50 mM | UBPBio[4] |
| Boc-Lys(Ac)-AMC | 100 mg/mL (224.46 mM) | MedChemExpress[8] |
| Boc-Lys(Ac)-AMC | 25 mg/mL | Cayman Chemical[9] |
| Boc-Glu-Lys-Lys-AMC | 100 mg/mL (151.34 mM) | MedChemExpress[10] |
Note: The actual solubility can be affected by the purity of the specific batch and the water content of the DMSO.
Experimental Protocols
General Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
This protocol is based on best practices for dissolving hydrophobic peptides and information provided for similar compounds[4][5].
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/Low-water content DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath (optional)
Procedure:
-
Pre-treatment of Lyophilized Powder: Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom of the tube.
-
Solvent Addition: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Aiding Solubilization (if necessary): If the substrate does not fully dissolve, several methods can be employed:
-
Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of particulates before use.
-
Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months[3][5].
Protocol for Diluting the DMSO Stock Solution into an Aqueous Assay Buffer
For most biological applications, the concentrated DMSO stock solution must be diluted into an aqueous buffer.
Procedure:
-
Prepare Assay Buffer: Prepare the appropriate aqueous buffer for your specific enzymatic assay.
-
Serial Dilution: It is often best to perform a serial dilution. Add the DMSO stock solution dropwise to the assay buffer while vortexing to prevent precipitation of the peptide. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic or inhibit enzyme activity[11].
-
Final Working Concentration: The working concentration for similar substrates is typically in the range of 50-200 µM[4]. The optimal concentration for this compound should be determined empirically for the specific assay.
Visualizations
Logical Workflow for Substrate Solubilization
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Workflow for dissolving this compound in DMSO.
General Signaling Pathway for Fluorogenic Protease Assays
This diagram shows the general mechanism of action for a fluorogenic substrate like this compound in a protease assay.
Caption: Mechanism of fluorescence generation in a protease assay.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. shop.bachem.com [shop.bachem.com]
- 3. glpbio.com [glpbio.com]
- 4. ubpbio.com [ubpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. biocat.com [biocat.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lifetein.com [lifetein.com]
Technical Guide: Storage, Stability, and Handling of Boc-Val-Leu-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical aspects of storing and handling the fluorogenic peptide substrate, Boc-Val-Leu-Lys-AMC. Adherence to these guidelines is paramount for ensuring the integrity, activity, and reproducibility of experimental results. This document outlines recommended storage conditions, stability data, and detailed experimental protocols for stability assessment and enzymatic assays.
Introduction to this compound
This compound is a sensitive and specific fluorogenic substrate widely used for the quantitative measurement of various proteases. Its core structure consists of a tripeptide sequence (Val-Leu-Lys) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Lysine (Lys) and AMC by specific proteases, the highly fluorescent AMC is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme activity.
This substrate is particularly useful for assaying the activity of proteases such as plasmin and calpain.[1][2] Its application spans various research areas, including the study of fibrinolysis, apoptosis, and other physiological and pathological processes where these proteases play a crucial role.
Storage and Stability of this compound
Proper storage of this compound is essential to prevent degradation and maintain its functionality. The stability of the compound is influenced by temperature, light exposure, moisture, and the solvent used for reconstitution.
Lyophilized Powder
The lyophilized form of this compound is relatively stable when stored correctly. The following table summarizes the recommended storage conditions and expected stability for the solid compound.
| Storage Condition | Temperature | Duration | Recommendations |
| Long-Term Storage | -20°C or -80°C | ≥ 1-2 years[3] | Store in a desiccator to minimize moisture exposure. The vial should be tightly sealed. |
| Short-Term Storage | 4°C | Several weeks | Keep desiccated and protected from light. |
| Room Temperature | Ambient | Several days to weeks | For shipping and brief periods. Avoid prolonged exposure to light and humidity. |
Note: While some manufacturers state a stability of "≥ 4 years" for similar lyophilized AMC substrates when stored at -20°C, specific long-term stability data for this compound is not extensively published.[4] It is always recommended to refer to the manufacturer's certificate of analysis for lot-specific information.
In Solution
Once reconstituted, this compound is significantly less stable than the lyophilized powder. The choice of solvent and storage conditions are critical for preserving its activity. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.
| Storage Condition | Temperature | Solvent | Duration | Recommendations |
| Long-Term Storage | -80°C | DMSO | Up to 6 months[3][5] | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Short-Term Storage | -20°C | DMSO | Up to 1 month[3][5] | Aliquoting is still recommended. Protect from light. |
Note: The stability of peptides in solution is sequence-dependent. A study on the stability of various 9-mer peptides in 100% DMSO showed that while most are stable for years at -80°C, some degradation can occur, and stability is lower at -20°C.[6] It is crucial to minimize the time the substrate spends in solution at room temperature before use.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of a this compound stock solution over time using a functional enzymatic assay.
Materials:
-
This compound
-
High-purity DMSO
-
A suitable enzyme (e.g., human plasmin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Preparation of Stock Solution:
-
On day 0, carefully weigh the lyophilized this compound and dissolve it in high-purity DMSO to a final concentration of 10 mM. This is the initial stock solution.
-
Create multiple small aliquots of this stock solution in amber vials to protect from light.
-
Store the aliquots at the desired temperatures for the stability study (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At each time point (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), take one aliquot from each storage condition.
-
Allow the aliquot to thaw and reach room temperature.
-
-
Enzymatic Assay:
-
Prepare a working solution of the enzyme (e.g., 1 µg/mL plasmin in assay buffer).
-
Prepare a series of dilutions of the aged this compound stock solution in assay buffer. A final concentration of 10-100 µM in the assay is typically used.
-
In a 96-well black microplate, add the diluted substrate to each well.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
For each time point and storage condition, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Compare the reaction velocities obtained with the aged substrate to the velocity obtained with the freshly prepared substrate (day 0).
-
The percentage of remaining active substrate can be calculated as: (Velocity_timepoint_X / Velocity_day_0) * 100%.
-
Plot the percentage of remaining activity versus time for each storage condition to visualize the stability profile.
-
General Protocol for Measuring Protease Activity using this compound
This protocol provides a general framework for assaying the activity of proteases like plasmin or calpain.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Enzyme of interest (e.g., plasmin, calpain)
-
Enzyme-specific assay buffer (e.g., for plasmin: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4; for calpain: buffer containing Ca²⁺ and a reducing agent like DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw the this compound stock solution and the enzyme on ice.
-
Prepare the assay buffer and warm it to the optimal temperature for the enzyme (e.g., 37°C).
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in the pre-warmed assay buffer.
-
Dilute the enzyme to the desired concentration in the pre-warmed assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted substrate solution to each well.
-
Include appropriate controls:
-
Substrate blank: Substrate in assay buffer without enzyme.
-
Enzyme blank: Enzyme in assay buffer without substrate.
-
Inhibitor control (optional): Substrate, enzyme, and a known inhibitor of the enzyme.
-
-
-
Initiate and Measure:
-
Start the reaction by adding the diluted enzyme solution to the wells containing the substrate.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from the experimental readings.
-
Determine the reaction rate (V₀) from the initial linear phase of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the rate of substrate cleavage (e.g., in RFU/min or converted to moles/min using a standard curve of free AMC).
-
Visualizations
Signaling Pathways
This compound is a valuable tool for studying enzymatic activity within complex biological pathways. Below are diagrams of two key pathways where this substrate can be applied.
References
An In-depth Technical Guide to Boc-Val-Leu-Lys-AMC (CAS Number: 73554-84-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized for the quantitative measurement of the activity of several key proteases. With the CAS number 73554-84-4, this synthetic peptide is a valuable tool in a multitude of research and drug discovery applications. Its primary utility lies in the detection of plasmin and calpain activity, with cross-reactivity observed with other proteases such as acrosin and papain.[1][2][3][4] The cleavage of the amide bond between the C-terminal lysine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant signaling pathways associated with this compound.
Biochemical Properties and Mechanism of Action
This compound is a synthetic tripeptide conjugated to the fluorophore 7-amino-4-methylcoumarin. In its intact form, the AMC moiety is non-fluorescent. Upon enzymatic cleavage of the Lys-AMC amide bond by a target protease, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.
The excitation and emission maxima for free AMC are in the range of 340-380 nm and 440-460 nm, respectively. These spectral properties make it compatible with standard fluorescence plate readers and spectrophotometers.
Data Presentation: Quantitative Information
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 73554-84-4 |
| Molecular Formula | C₃₂H₄₉N₅O₇ |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Spectral Properties of Cleavage Product (7-Amino-4-methylcoumarin)
| Parameter | Wavelength (nm) |
| Excitation Maximum | 340 - 380 |
| Emission Maximum | 440 - 460 |
Table 3: Representative Kinetic Parameters for Target Enzymes
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| Porcine Calpain I & II | Leu-Lys-MCA / Val-Lys-MCA | 0.23 - 7.08 | 0.062 - 0.805 | 88 - 3500 |
| Human Plasmin | D-Val-Leu-Lys-AMC | ~0.01 - 0.02 | Not Reported | Not Reported |
Data for Calpain I & II are for similar MCA substrates and may serve as an estimate.[5] Data for Plasmin is for a D-amino acid analog and provides an estimated affinity.[6]
Experimental Protocols
The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
General Fluorometric Enzyme Assay Protocol
This protocol provides a general framework for measuring protease activity.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., Plasmin or Calpain)
-
Assay Buffer (specific to the enzyme of interest)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the enzyme to the desired concentration in the appropriate assay buffer. Keep the enzyme on ice.
-
Prepare the assay buffer. For plasmin, a typical buffer is 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl. For calpain, a buffer containing 20 mM HEPES, pH 7.4, 100 mM KCl, and the appropriate concentration of CaCl₂ is recommended.
-
-
Assay Setup:
-
Add the assay buffer to the wells of the 96-well plate.
-
Add the enzyme solution to the appropriate wells. Include a negative control with buffer only.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to each well to a final concentration typically in the range of 10-100 µM.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate hydrolysis using a standard curve of free AMC.
-
Specific Protocol for Plasmin Activity Assay
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.
Procedure:
-
Follow the general protocol above.
-
Use a final plasmin concentration in the nanomolar range.
-
The final substrate concentration can be varied to determine kinetic parameters.
Specific Protocol for Calpain Activity Assay
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT, and varying concentrations of CaCl₂ (e.g., 0.1-5 mM).
Procedure:
-
Follow the general protocol above.
-
Use a final calpain concentration in the microgram per milliliter range.
-
As calpain activity is calcium-dependent, the assay should be performed with and without calcium to determine the calcium-dependent cleavage.
Signaling Pathways and Experimental Workflows
This compound is a tool to study the activity of proteases involved in critical signaling cascades. The following diagrams illustrate some of these pathways and a typical experimental workflow.
Applications in Research and Drug Development
This compound is a versatile tool with broad applications:
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as K_m_ and V_max_ for plasmin, calpains, and other related proteases.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify novel inhibitors or activators of target proteases.
-
Disease Research: Studying the role of plasmin and calpains in various pathological conditions, including thrombosis, neurodegenerative diseases, cancer, and muscular dystrophy.
-
Quality Control: Assessing the activity and purity of purified enzyme preparations.
Conclusion
This compound is a robust and sensitive fluorogenic substrate that facilitates the study of key proteases involved in numerous physiological and pathological processes. Its ease of use and compatibility with standard laboratory equipment make it an indispensable tool for researchers, scientists, and drug development professionals. The provided protocols and pathway diagrams serve as a foundation for the effective application of this substrate in a variety of research contexts.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. shop.bachem.com [shop.bachem.com]
- 3. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
The Core Principles of AMC-Based Fluorogenic Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-amino-4-methylcoumarin (AMC)-based fluorogenic substrates, detailing their fundamental principles, applications in research and drug development, and standardized experimental protocols. AMC-based substrates are invaluable tools for studying a wide range of enzymatic activities, particularly proteases, due to their high sensitivity and suitability for continuous, real-time measurements.
Core Principles of AMC-Based Fluorogenic Substrates
At the heart of this technology lies the fluorophore 7-amino-4-methylcoumarin (AMC). In its free form, AMC exhibits strong fluorescence with excitation maxima typically ranging from 340-380 nm and emission maxima in the 440-460 nm range.[1][2][3][4] The core principle of AMC-based fluorogenic substrates involves quenching this fluorescence by conjugating a target peptide or other molecular moiety to the amino group of AMC via an amide bond. This conjugation renders the AMC molecule non-fluorescent.[1][5]
Enzymatic cleavage of this amide bond liberates the free AMC, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the sensitive and quantitative measurement of enzyme kinetics.[1][5] The rate of AMC release, and therefore the rate of fluorescence increase, is directly proportional to the enzyme's activity.[1]
Key Advantages:
-
High Sensitivity: The significant difference in fluorescence between the conjugated and free forms of AMC allows for the detection of low levels of enzymatic activity.
-
Continuous Monitoring: The assay can be monitored in real-time, providing kinetic data without the need for stopping the reaction.[1]
-
Broad Applicability: A wide variety of peptide sequences can be conjugated to AMC, creating specific substrates for a diverse range of proteases and other enzymes.[6][7]
Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions
The following tables summarize key quantitative data for various enzymes utilizing AMC-based fluorogenic substrates. These parameters are crucial for designing and interpreting enzymatic assays.
Table 1: Kinetic Parameters of Proteases with AMC-Based Substrates
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference |
| Caspase-3 | Ac-DEVD-AMC | 9.7 - 10 | - | - | [3][8][9] |
| Caspase-7 | Ac-DEVD-AMC | 11 | - | - | [9] |
| BACE1 (wild-type) | SEVKM/DAEFR-AMC | 7 | 0.002 | 285.7 | [10] |
| BACE1 (Swedish mutant) | SEVNL/DAEFR-AMC | 9 | 0.02 | 2222.2 | [10] |
| Thrombin | Boc-VPR-AMC | - | - | - | [7] |
| Cathepsin L | Z-FR-AMC | - | - | - | [7] |
| Histone Deacetylase 8 (HDAC8) | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | 3820.2 | [11] |
K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). A lower K_m_ indicates a higher affinity of the enzyme for the substrate. k_cat_ (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. Catalytic efficiency is a measure of how efficiently an enzyme converts a substrate into a product.
Signaling Pathways Investigated with AMC-Based Substrates
AMC-based fluorogenic substrates are pivotal in elucidating complex biological signaling pathways, particularly those involving proteolytic cascades.
Caspase-Mediated Apoptosis
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. AMC substrates conjugated to specific caspase recognition sequences, such as DEVD for caspase-3, are widely used to measure caspase activity and study the apoptotic signaling cascade.
Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease
The processing of amyloid precursor protein (APP) by β-secretase (BACE1) is a critical step in the generation of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[12][13] Fluorogenic substrates containing the BACE1 cleavage site fused to AMC are used to screen for BACE1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 7. 4.4. Enzymatic Inhibition Assay [bio-protocol.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. innopep.com [innopep.com]
- 10. Substrate and inhibitor profile of BACE (beta-secretase) and comparison with other mammalian aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Boc-Val-Leu-Lys-AMC in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin) is a sensitive and versatile fluorogenic substrate for the determination of protease activity. This peptide sequence is recognized and cleaved by several proteases, most notably plasmin and calpains (I and II), making it a valuable tool in drug discovery and biomedical research.[1][2][3] The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the lysine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is minimally fluorescent. Upon cleavage, the free AMC molecule exhibits strong fluorescence, which can be monitored in real-time to determine enzymatic activity. The excitation and emission maxima for free AMC are in the range of 360-380 nm and 440-460 nm, respectively.[4]
These application notes provide detailed protocols for utilizing this compound to measure the activity of plasmin and calpains, as well as for screening potential inhibitors of these enzymes.
Data Presentation
The following tables summarize typical data obtained from enzymatic assays using this compound. Note that specific kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature).
Table 1: Kinetic Parameters of Protease Activity with this compound
| Enzyme | Michaelis Constant (Km) (µM) | Catalytic Rate Constant (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Plasmin | 50 - 200 | Not widely reported | Not widely reported |
| Calpain I | 230 - 7080 (range for similar substrates)[5] | 0.062 - 0.805 (range for similar substrates)[5] | ~1 x 103 (estimated for similar substrates) |
| Calpain II | 230 - 7080 (range for similar substrates)[5] | 0.062 - 0.805 (range for similar substrates)[5] | ~1 x 103 (estimated for similar substrates) |
Table 2: Example Data for a Plasmin Inhibition Assay
| Inhibitor Concentration (µM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (No Inhibitor) | 1500 | 0 |
| 0.1 | 1250 | 16.7 |
| 1 | 800 | 46.7 |
| 10 | 350 | 76.7 |
| 100 | 100 | 93.3 |
Signaling Pathways and Experimental Workflows
Plasmin and the Fibrinolytic Pathway
Plasmin is a key serine protease involved in the breakdown of fibrin clots, a process known as fibrinolysis. The activation of its zymogen, plasminogen, to plasmin is a critical step in maintaining blood vessel patency.
Caption: The Fibrinolytic Signaling Pathway.
Calpain and Apoptosis
Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, including apoptosis (programmed cell death). Upon activation by elevated intracellular calcium levels, calpains can cleave a variety of substrates, leading to the execution of the apoptotic program.
Caption: Role of Calpain in the Apoptotic Pathway.
General Experimental Workflow
The following diagram illustrates the general workflow for a protease activity assay using this compound.
Caption: General Workflow for a Protease Assay.
Experimental Protocols
Materials and Reagents
-
This compound (MW: 615.77 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purified protease (e.g., human plasmin, porcine calpain I/II)
-
Assay Buffer (specific to the enzyme, see below)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation and emission filters for ~360 nm and ~460 nm, respectively.
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve 6.16 mg of this compound in 1 mL of anhydrous DMSO. Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solutions: Prepare concentrated stock solutions of the proteases in an appropriate buffer and store at -80°C as recommended by the supplier.
Protocol 1: Plasmin Activity Assay
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
Procedure:
-
Prepare Working Solutions:
-
Dilute the plasmin stock solution in Assay Buffer to the desired working concentration (e.g., 1-10 nM).
-
Dilute the 10 mM this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the plasmin working solution.
-
Substrate Control Wells: Add 50 µL of Assay Buffer.
-
Enzyme Control Wells: Add 50 µL of the plasmin working solution.
-
-
Initiate the Reaction: Add 50 µL of the 2X this compound working solution to the Test Wells and Substrate Control Wells. Add 50 µL of Assay Buffer to the Enzyme Control Wells. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (Substrate Control) from the values obtained for the Test Wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (RFU/min).
-
Protocol 2: Calpain Activity Assay
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 1 mM DTT, pH 7.4.
Procedure:
-
Prepare Working Solutions:
-
Dilute the calpain (I or II) stock solution in Assay Buffer to the desired working concentration (e.g., 10-50 nM).
-
Dilute the 10 mM this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the calpain working solution.
-
Substrate Control Wells: Add 50 µL of Assay Buffer.
-
Negative Control Wells (No Calcium): Prepare a separate calpain working solution in an assay buffer lacking CaCl₂ and add 50 µL to these wells.
-
-
Initiate the Reaction: Add 50 µL of the 2X this compound working solution to all wells. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (Ex: ~360 nm, Em: ~460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (Substrate Control) from all other readings.
-
Compare the activity in the Test Wells to the Negative Control Wells to confirm calcium-dependent activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve for the Test Wells.
-
Protocol 3: Protease Inhibitor Screening
This protocol can be adapted for either plasmin or calpain.
Procedure:
-
Prepare Reagents: Prepare the enzyme and 2X substrate working solutions as described in the respective activity assay protocols. Prepare serial dilutions of the test inhibitor in the appropriate Assay Buffer.
-
Assay Setup (in a 96-well plate):
-
Inhibitor Wells: Add 40 µL of the enzyme working solution and 10 µL of the inhibitor dilution.
-
No Inhibitor Control Wells: Add 40 µL of the enzyme working solution and 10 µL of the Assay Buffer (with the same concentration of solvent, e.g., DMSO, as the inhibitor).
-
Substrate Control Wells: Add 50 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 50 µL of the 2X this compound working solution to all wells.
-
Kinetic Measurement: Measure fluorescence as described in the activity assay protocols.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration and the No Inhibitor Control.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-Val-Leu-Lys-AMC Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate used for the quantitative measurement of various proteases, most notably plasmin.[1][2][3] The substrate consists of a tripeptide sequence (Val-Leu-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC liberation, which can be monitored fluorometrically, is directly proportional to the enzyme's activity. This substrate is also cleaved by other proteases such as acrosin, calpain isozymes I and II, and papain.[1][2]
Applications
-
Enzyme Activity Assays: Primarily used to measure the activity of plasmin and other related serine proteases.
-
High-Throughput Screening (HTS): Suitable for screening compound libraries to identify potential inhibitors or activators of target proteases.
-
Drug Discovery: A valuable tool in the research and development of therapeutic agents targeting proteases involved in various physiological and pathological processes.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 73554-84-4 | [1][2] |
| Molecular Formula | C₃₂H₄₉N₅O₇ | [1][2] |
| Molecular Weight | 615.77 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (typically assessed by HPLC and NMR) | [5] |
Spectral Properties
The liberated 7-amino-4-methylcoumarin (AMC) can be detected using a fluorometer.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | 340 - 380 | [5][6][7] |
| Emission Maximum | 440 - 470 | [5][6][8] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of the substrate. For example, to reconstitute 5 mg of this compound (MW: 615.77 g/mol ), add 811.9 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure the substrate is completely dissolved.[9] If necessary, gentle warming in a water bath (e.g., at 37°C) or sonication in an ultrasonic bath can aid in dissolution.[2][9] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide substrate, it is crucial to aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2][4][5][10]
-
Storage Conditions: Store the aliquoted stock solution protected from light.[4][8][10]
| Storage Temperature | Storage Duration | Reference |
| -20°C | Up to 1 month | [2][4][10] |
| -80°C | Up to 6 months | [2][4][10] |
Note: For long-term storage of the lyophilized powder, it is recommended to store it at -20°C or -80°C.[11]
Experimental Workflow
Caption: Workflow for this compound stock solution preparation and use.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[8]
References
- 1. 01-I-1115 - this compound | 73554-84-4 | CymitQuimica [cymitquimica.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ubpbio.com [ubpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. ubpbio.com [ubpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Application Notes and Protocols for Boc-Val-Leu-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Leu-Lys-7-amido-4-methylcoumarin (Boc-Val-Leu-Lys-AMC) is a fluorogenic substrate utilized in the sensitive detection of proteolytic activity. This peptide sequence is recognized and cleaved by several proteases, most notably plasmin, calpain, and papain.[1][2][3][4] Upon enzymatic cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, which can be monitored at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This property makes this compound a valuable tool for enzyme kinetics studies, inhibitor screening, and the determination of protease activity in various biological samples.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₉N₅O₇ |
| Molecular Weight | 615.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
Applications
-
Enzyme Activity Assays: Quantitative measurement of the enzymatic activity of plasmin, calpain, and papain.
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and kcat.
-
Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of target proteases by measuring the reduction in AMC fluorescence.
-
Drug Discovery: Evaluation of the efficacy and specificity of novel therapeutic compounds targeting plasmin, calpain, or papain.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related substrates. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature, and enzyme source).
Table 1: Michaelis-Menten Constants (Kₘ)
| Enzyme | Substrate | Kₘ (µM) | Notes |
| Plasmin | This compound | Data not available | - |
| Calpain I/II | Leu-Lys-MCA | 230 - 7080 | Values obtained for similar MCA-based substrates. The specific Kₘ for this compound is not readily available and should be determined empirically.[5] |
| Papain | This compound | Data not available | - |
Table 2: Inhibitor Half-Maximal Inhibitory Concentrations (IC₅₀)
| Enzyme | Inhibitor | Substrate | IC₅₀ | Notes |
| Plasmin | Various Inhibitors | This compound | Data not available | IC₅₀ values are highly dependent on the specific inhibitor being tested. |
| Calpain | Various Inhibitors | This compound | Data not available | IC₅₀ values are highly dependent on the specific inhibitor being tested. |
| Papain | Various Inhibitors | This compound | Data not available | IC₅₀ values are highly dependent on the specific inhibitor being tested. |
Signaling Pathways
The proteases targeted by this compound are involved in diverse and critical signaling pathways. Understanding these pathways is essential for contextualizing experimental results.
Plasmin Signaling Pathway
Plasmin is a broad-spectrum serine protease that plays a crucial role in fibrinolysis, the dissolution of fibrin blood clots. Beyond its role in hemostasis, plasmin is involved in extracellular matrix degradation, cell migration, and tissue remodeling.
Caption: Plasmin activation and its role in fibrinolysis and tissue remodeling.
Calpain Signaling Pathway
Calpains are calcium-dependent cysteine proteases involved in a wide array of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Dysregulation of calpain activity is implicated in various pathological conditions.
Caption: Calcium-dependent activation of calpain and its downstream effects.
Papain Signaling Pathway
Papain, a cysteine protease from papaya, is often used as a tool in research to mimic the effects of endogenous proteases. It can activate signaling pathways related to inflammation and immune responses.
Caption: Papain-induced activation of cell signaling pathways leading to inflammation.
Experimental Protocols
The following are general protocols for using this compound in enzymatic assays. Optimal conditions, particularly substrate and enzyme concentrations, should be determined empirically for each specific application.
General Workflow for a Fluorometric Protease Assay
Caption: General workflow for a fluorometric protease assay using this compound.
Protocol 1: Plasmin Activity Assay
Materials:
-
This compound
-
Human Plasmin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical starting working concentration range is 10-100 µM. The final concentration in the assay should be optimized and ideally be at or below the Kₘ value.
-
Prepare a dilution series of human plasmin in Assay Buffer. The optimal enzyme concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Pipette 50 µL of the plasmin dilutions into the wells of the 96-well plate. Include a no-enzyme control (50 µL of Assay Buffer) for background fluorescence measurement.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) in a kinetic mode at 37°C for 15-60 minutes, taking readings every 1-2 minutes.
-
Calculate the reaction velocity (RFU/min) from the linear portion of the kinetic curve. Subtract the background fluorescence from the no-enzyme control.
Protocol 2: Calpain Activity Assay
Materials:
-
This compound
-
Purified Calpain-1 or Calpain-2
-
Calpain Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, with varying concentrations of CaCl₂ to activate the specific calpain isoform, pH 7.5)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound in Calpain Assay Buffer. A starting concentration range of 10-200 µM is recommended for initial optimization.
-
Prepare a dilution series of calpain in Calpain Assay Buffer.
-
Pipette 50 µL of the calpain dilutions into the wells of the 96-well plate. Include a no-enzyme control.
-
Initiate the reaction by adding 50 µL of the this compound working solution.
-
Measure the fluorescence kinetically as described in the plasmin assay protocol.
-
Calculate the reaction velocity.
Protocol 3: Papain Activity Assay
Materials:
-
This compound
-
Papain
-
Papain Activation Buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound in Papain Activation Buffer. A starting concentration of 10-100 µM is suggested.
-
Activate papain by pre-incubating it in the Papain Activation Buffer for 10-15 minutes at 37°C.
-
Prepare a dilution series of the activated papain in the activation buffer.
-
Pipette 50 µL of the activated papain dilutions into the wells of the 96-well plate, including a no-enzyme control.
-
Initiate the reaction by adding 50 µL of the this compound working solution.
-
Measure the fluorescence kinetically as previously described.
-
Calculate the reaction velocity.
Protocol 4: Protease Inhibitor Screening
Procedure:
-
Follow the respective assay protocol (Plasmin, Calpain, or Papain).
-
Prepare a dilution series of the test inhibitor in the appropriate assay buffer.
-
In the assay plate, add 25 µL of the enzyme solution and 25 µL of the inhibitor dilution to each well.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding 50 µL of the this compound working solution.
-
Measure the fluorescence kinetically.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation (light exposure) | Prepare fresh substrate solution and protect from light. |
| Contaminated reagents | Use high-purity water and reagents. | |
| No or Low Signal | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage and handling. |
| Incorrect buffer conditions (pH, cofactors) | Verify and optimize the assay buffer composition. | |
| Inhibitor present in the sample | Include appropriate controls to test for inhibition. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration (if below saturation). |
| Enzyme instability | Optimize assay conditions (e.g., temperature, pH) to maintain enzyme stability. |
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the study of plasmin, calpain, and papain. The provided protocols and data serve as a comprehensive guide for researchers in academia and industry. For optimal results, it is crucial to empirically determine the ideal working concentrations of both the substrate and the enzyme for each specific experimental setup. The diagrams of the signaling pathways offer a broader biological context for the application of this valuable research tool.
References
Application Notes and Protocols for Boc-Val-Leu-Lys-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Leu-Lys-AMC is a sensitive, fluorogenic peptide substrate utilized for the kinetic analysis of various proteases. Cleavage of the 7-amido-4-methylcoumarin (AMC) group from the peptide by an active enzyme results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. This substrate is particularly useful for assaying the activity of proteases such as plasmin and calpain, which are implicated in a wide range of physiological and pathological processes.[1][2] Understanding the optimal buffer conditions for this assay is critical for obtaining accurate and reproducible data, which is essential in basic research and drug development for screening potential inhibitors.
Enzyme Specificity
This compound is recognized and cleaved by a number of proteases, with notable specificity for:
-
Plasmin: A serine protease that plays a crucial role in fibrinolysis, the breakdown of fibrin clots.[2][3]
-
Calpain: A family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes, including signal transduction, cell motility, and apoptosis.[1][2]
-
Papain: A cysteine protease with broad specificity.[2]
-
Acrosin: A serine protease found in the acrosome of sperm.[2]
Given its utility in studying plasmin and calpain, this document will focus on the buffer conditions and protocols for these two enzymes.
Data Presentation: Buffer Conditions
The following tables summarize recommended buffer conditions for plasmin and calpain assays using this compound, compiled from various sources.
Table 1: Recommended Buffer Conditions for Plasmin Assay
| Parameter | Recommended Condition | Notes |
| Buffer | 50 mM Tris-HCl or 50 mM PBS | Tris-HCl is a common choice for maintaining a stable pH. |
| pH | 7.4 - 8.5 | Physiological pH is generally optimal for plasmin activity. |
| Ionic Strength | 100-150 mM NaCl | Mimics physiological salt concentrations. |
| Additives | 0.05% (v/v) Triton X-100 or Brij-35 | Non-ionic detergents can prevent enzyme and substrate aggregation. |
| Temperature | 25°C or 37°C | 37°C is optimal for enzymatic activity, while 25°C may be used for slower, more controlled reactions. |
Table 2: Recommended Buffer Conditions for Calpain Assay
| Parameter | Recommended Condition | Notes |
| Buffer | 20-50 mM Tris-HCl or HEPES | Both are suitable for maintaining pH in the desired range. |
| pH | 7.3 - 7.5 | Calpains are generally active at neutral pH. |
| Calcium | 2-10 mM CaCl₂ | Calcium is essential for calpain activation. The optimal concentration may vary depending on the specific calpain isoform. |
| Reducing Agent | 1-5 mM DTT or β-mercaptoethanol | Cysteine proteases like calpain require a reducing environment for optimal activity. |
| Additives | 0.05% (v/v) Triton X-100 | Can improve solubility and prevent aggregation. |
| Temperature | 25°C or 37°C | 37°C is generally preferred for cellular assays. |
Experimental Protocols
Protocol 1: Fluorometric Plasmin Activity Assay
This protocol provides a method for measuring plasmin activity in a 96-well plate format.
Materials:
-
This compound
-
Human Plasmin
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% Triton X-100
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[3][4]
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A typical final concentration is 10-100 µM.
-
Prepare a solution of human plasmin in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
To each well of the 96-well plate, add 50 µL of the plasmin solution. Include wells with Assay Buffer only as a negative control.
-
To test for inhibitors, pre-incubate the enzyme with the test compound for 15-30 minutes at the desired temperature.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence over time. Take readings every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Protocol 2: Fluorometric Calpain Activity Assay
This protocol is designed to measure the activity of calpain in a 96-well format.
Materials:
-
This compound
-
Purified Calpain I or Calpain II
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 5 mM DTT
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at 355 nm and emission at 460 nm.[5]
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A typical final concentration is 20-200 µM.
-
Prepare a solution of purified calpain in Assay Buffer.
-
Add 50 µL of the calpain solution to each well of the 96-well plate. For a negative control, use wells with Assay Buffer that does not contain CaCl₂.
-
If screening for inhibitors, pre-incubate the calpain with the compound for 15-30 minutes.
-
Start the reaction by adding 50 µL of the substrate working solution.
-
Monitor the increase in fluorescence intensity kinetically in a microplate reader.
-
Determine the initial reaction rate (V₀) from the linear phase of the reaction curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound enzymatic assay.
Caption: General workflow for the this compound assay.
Signaling Pathway
The diagram below illustrates a simplified signaling pathway leading to the activation of plasmin.
Caption: Simplified overview of the plasmin activation pathway.
References
Measuring Plasmin Activity with Boc-Val-Leu-Lys-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots, tissue remodeling, and cell migration.[1][2] Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis, inflammation, and cancer metastasis. Accurate measurement of plasmin activity is therefore essential for both basic research and the development of therapeutic agents.
This document provides a detailed guide to measuring plasmin activity using the sensitive fluorogenic substrate, Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin). Cleavage of the amide bond between lysine and 7-amino-4-methylcoumarin (AMC) by plasmin releases the highly fluorescent AMC molecule, providing a direct and continuous measure of enzymatic activity.[3] While this compound is a sensitive and specific substrate for plasmin, it's important to note that it can also be cleaved by other proteases such as acrosin, calpains, and papain.[4]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by plasmin. This reaction liberates the fluorophore 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence intensity is directly proportional to the plasmin activity in the sample. The fluorescence of free AMC is monitored at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[5][6]
Plasminogen Activation Pathway
Plasmin is derived from its inactive zymogen, plasminogen, through cleavage by plasminogen activators such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[1] This activation is a key regulatory step in fibrinolysis. The activity of plasmin is in turn inhibited by serpins like α2-antiplasmin.[1]
Plasminogen activation and inhibition pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the plasmin activity assay using this compound.
| Parameter | Value | Notes |
| Excitation Wavelength | 360 - 380 nm | Optimal wavelength may vary slightly depending on the instrument. |
| Emission Wavelength | 440 - 460 nm | Optimal wavelength may vary slightly depending on the instrument. |
| Optimal pH | 7.5 - 8.0 | Plasmin activity is optimal in a slightly alkaline buffer.[7] |
| Assay Temperature | 37 °C | While the assay can be performed at room temperature, 37°C is optimal for enzymatic activity. |
| Km for Substrate | ~10-20 µM (for D-Val-Leu-Lys-AMC) | The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| 0.28 mM (for H-D-Val-Leu-Lys-AMC) | The difference in Km values may be attributed to the stereoisomer of valine used and the specific experimental conditions.[7] |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Human Plasmin (lyophilized powder or stabilized solution)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.0)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate filters
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. For example, for a compound with a molecular weight of 615.77 g/mol , dissolve 6.16 mg in 1 mL of DMSO.
-
Vortex to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[8]
-
-
Plasmin Stock Solution:
-
Reconstitute lyophilized human plasmin in sterile, cold, purified water to a concentration of 1 mg/mL.
-
Gently mix; do not vortex.
-
Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[9]
-
-
AMC Standard Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.
-
Store in aliquots at -20°C, protected from light.[10]
-
Experimental Workflow
General workflow for the plasmin activity assay.
Assay Protocol
-
Prepare AMC Standard Curve:
-
Dilute the 1 mM AMC standard stock solution in assay buffer to prepare a series of known concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
-
Add 100 µL of each standard concentration to separate wells of the 96-well plate in duplicate.
-
-
Prepare Samples and Controls:
-
Dilute the plasmin stock solution and any experimental samples to the desired concentration in cold assay buffer immediately before use.
-
Enzyme Control: Contains plasmin in assay buffer.
-
Sample Wells: Contain the experimental sample (e.g., purified plasmin, plasma sample, or cell lysate).
-
Substrate Blank: Contains only assay buffer and the substrate working solution. This is to measure the background fluorescence of the substrate.
-
Sample Blank (optional): Contains the sample in assay buffer without the substrate. This is to account for any intrinsic fluorescence of the sample.
-
-
Set up the Assay Plate:
-
Add 50 µL of each sample and control to the designated wells of the 96-well plate.
-
Prepare the substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (typically 2X the final assay concentration). A final concentration of 100-200 µM is a common starting point.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X substrate working solution to each well to initiate the reaction (final volume will be 100 µL).
-
Mix gently by shaking the plate for 30 seconds.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity in kinetic mode at Ex/Em = 360/450 nm, taking readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis
-
AMC Standard Curve:
-
Subtract the fluorescence reading of the 0 µM AMC standard (blank) from all other AMC standard readings.
-
Plot the background-subtracted relative fluorescence units (RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM).[11]
-
-
Calculate Plasmin Activity:
-
For each sample and control, determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Convert the rate from RFU/min to µmol AMC/min using the slope from the AMC standard curve:
-
Rate (µmol/min) = (ΔRFU/min) / Slope (RFU/µM)
-
-
Calculate the specific activity of plasmin:
-
Specific Activity (µmol/min/mg) = [Rate (µmol/min)] / [Amount of plasmin in the well (mg)]
-
-
Protocol for Inhibitor Screening
This assay can be adapted to screen for plasmin inhibitors.
-
Prepare Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a dilution series.
-
Pre-incubation: Add the desired concentration of the inhibitor to the wells containing the plasmin enzyme. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate and Measure: Add the substrate working solution and measure the fluorescence kinetically as described above.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration:
-
% Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
| Inhibitor | Reported IC50 | Notes |
| Aprotinin | Varies | Aprotinin is a well-known serine protease inhibitor. Its IC50 for plasmin can vary depending on the assay conditions. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution and protect from light. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Low Signal | Insufficient enzyme activity | Increase enzyme concentration or incubation time. |
| Incorrect filter settings | Ensure the plate reader is set to the correct excitation and emission wavelengths. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Keep the enzyme on ice and use it immediately after dilution. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure the plate is uniformly heated. |
References
- 1. Plasmin - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid fluorometric assay for tear fluid plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Plasmin (Plasma) Enzyme from Active Bioscience [active-bioscience.de]
- 10. adipogen.com [adipogen.com]
- 11. researchgate.net [researchgate.net]
High-Throughput Screening with Boc-Val-Leu-Lys-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1] Fluorogenic peptide substrates are invaluable tools in HTS campaigns targeting proteolytic enzymes. Boc-Val-Leu-Lys-AMC is a fluorogenic substrate cleaved by several proteases, most notably plasmin and calpain.[2][3][4] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a robust and sensitive readout for enzyme activity. These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize inhibitors of plasmin and calpain.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the lysine residue in this compound. This cleavage liberates the AMC fluorophore, which exhibits a significant increase in fluorescence intensity upon excitation. The rate of AMC release is directly proportional to the enzyme's activity. In an inhibitor screening context, a decrease in the rate of fluorescence increase indicates the inhibition of the target enzyme.
References
Application Notes and Protocols for Boc-Val-Leu-Lys-AMC in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin) is a sensitive and specific fluorogenic substrate for a variety of proteases, most notably plasmin and calpain.[1][2][3] It is also reported to be cleaved by other proteases such as papain and acrosin.[1][3] The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, free AMC is released, which produces a significant increase in fluorescence intensity that can be monitored in real-time. This allows for the quantitative measurement of enzyme activity. The fluorescence of free AMC is typically measured with excitation wavelengths in the range of 340-380 nm and emission wavelengths in the range of 440-460 nm.[4][5]
This document provides detailed application notes and protocols for the use of this compound in a 96-well plate format for enzyme activity assays and inhibitor screening.
Key Applications
-
Enzyme Activity Measurement: Quantify the activity of plasmin, calpain, and other related proteases in purified enzyme preparations or biological samples.
-
Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
-
High-Throughput Screening (HTS) for Inhibitors: Screen compound libraries to identify potential inhibitors of target proteases.
-
IC50 Determination: Characterize the potency of known or newly discovered inhibitors by determining their half-maximal inhibitory concentration (IC50).
Data Presentation
Enzyme Specificity
This compound is a substrate for several proteases. The table below summarizes its primary targets.
| Enzyme | Enzyme Type | Primary Biological Role |
| Plasmin | Serine Protease | Fibrinolysis (breakdown of blood clots) |
| Calpain | Cysteine Protease | Cellular signaling, cytoskeletal remodeling, and apoptosis |
| Papain | Cysteine Protease | Broad-spectrum protease, often used as a model cysteine protease |
| Acrosin | Serine Protease | Involved in the fertilization process |
Inhibitor Potency
The following table provides examples of known inhibitors for plasmin and calpain, which can be used as positive controls in inhibitor screening assays. Note that the specific IC50 values can vary depending on the experimental conditions.
| Target Enzyme | Inhibitor | Inhibitor Type | Reported IC50/Ki Value |
| Plasmin | Aprotinin | Serine Protease Inhibitor | Nanomolar range |
| Calpain I | Leupeptin | Cysteine/Serine Protease Inhibitor | K_i = 0.32 µM[6] |
| Calpain II | Leupeptin | Cysteine/Serine Protease Inhibitor | K_i = 0.43 µM[6] |
Signaling Pathways
Fibrinolysis Pathway Involving Plasmin
Caption: Simplified Fibrinolysis Pathway.
Calpain Signaling in Cellular Processes
Caption: Overview of Calpain Signaling.
Experimental Protocols
Materials and Reagents
-
This compound (store at -20°C, protected from light)
-
Purified enzyme (e.g., human plasmin, human calpain)
-
Assay Buffer (e.g., for plasmin: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl; for calpain: 20 mM HEPES or Tris-HCl, pH 7.5, containing 1-10 mM CaCl₂ and 1-10 mM DTT)
-
Inhibitors (e.g., aprotinin for plasmin, leupeptin for calpain)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360/460 nm
Protocol 1: Enzyme Activity Assay
This protocol describes a general method for measuring enzyme activity using this compound.
Caption: Enzyme Activity Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare the appropriate assay buffer for the enzyme of interest.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Protect from light.
-
Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 2X the final concentration). A typical starting concentration is 10-100 µM.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
The rate of substrate hydrolysis can be calculated by converting the change in relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.
-
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol is for screening potential inhibitors and determining their IC50 values.
Caption: Inhibitor Screening and IC50 Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer, enzyme, and substrate as described in Protocol 1.
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the serially diluted inhibitor to the appropriate wells.
-
Include a "no inhibitor" control (100% activity) by adding 10 µL of DMSO or buffer.
-
Include a "no enzyme" control (0% activity) for background subtraction.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control.
-
Gently mix and pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells. The final volume will be 100 µL.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | Inactive enzyme, incorrect buffer conditions (pH, cofactors), degraded substrate. | Check enzyme activity with a positive control substrate. Verify buffer pH and composition (e.g., presence of Ca²⁺ and DTT for calpain). Prepare fresh substrate solution. |
| High Background Signal | Substrate autohydrolysis, contaminated reagents. | Always include a "no enzyme" control and subtract its signal. Use high-purity reagents and water. |
| Non-linear Reaction Rate | Substrate depletion, enzyme instability, product inhibition. | Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability at the assay temperature and duration. Measure the initial linear phase of the reaction. |
| High Well-to-Well Variability | Pipetting errors, inconsistent mixing. | Use calibrated pipettes and ensure proper pipetting technique. Gently mix the plate after reagent addition. |
| Compound Interference | Test compound is fluorescent or quenches fluorescence. | Run a control with the compound and substrate without the enzyme to check for intrinsic fluorescence. Run a control with the compound, enzyme, and pre-cleaved substrate (free AMC) to check for quenching. |
Conclusion
This compound is a versatile and reliable fluorogenic substrate for studying the activity of plasmin, calpain, and other related proteases in a 96-well plate format. The protocols and application notes provided here offer a comprehensive guide for researchers in academic and drug discovery settings to effectively utilize this substrate for enzyme characterization and inhibitor screening. Adherence to proper experimental design and data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. cellmano.com [cellmano.com]
- 4. D-VLK-AMC [D-Val-Leu-Lys-AMC] | AAT Bioquest [aatbio.com]
- 5. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-Val-Leu-Lys-AMC Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Boc-Val-Leu-Lys-AMC fluorogenic substrate to measure protease activity.
Assay Principle
The this compound assay is a sensitive method for detecting the activity of certain proteases. The substrate, this compound, is a peptide sequence linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When a target protease cleaves the peptide bond after the Lysine residue, the AMC molecule is released, resulting in a measurable increase in fluorescence. This assay is commonly used to measure the activity of plasmin, calpains, papain, and other related proteases.[1][2][3]
Troubleshooting Guide
Question: Why am I getting no or a very low fluorescence signal?
Answer: A lack of signal can stem from several issues related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme:
-
Cause: The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the enzyme. Always store enzymes at the recommended temperature, typically -80°C, in appropriate buffer conditions. It is also advisable to test the enzyme activity with a positive control if available.[4]
-
-
Incorrect Assay Buffer:
-
Cause: The pH of the assay buffer may not be optimal for your enzyme of interest. Additionally, some enzymes, like calpains, require cofactors such as calcium for their activity.
-
Solution: Ensure the assay buffer has the correct pH for your target enzyme. For calpain assays, include an adequate concentration of calcium.
-
-
Substrate Degradation:
-
Cause: The this compound substrate can degrade if not stored correctly, particularly after being dissolved in DMSO.
-
Solution: Prepare fresh dilutions of the substrate from a properly stored stock solution for each experiment. Store the DMSO stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.[5]
-
-
Incorrect Instrument Settings:
Question: My assay has very high background fluorescence. What can I do to reduce it?
Answer: High background fluorescence can mask the true signal from enzymatic activity. Here are common causes and their solutions:
-
Substrate Instability:
-
Cause: The this compound substrate can spontaneously hydrolyze, releasing free AMC and causing high background fluorescence.
-
Solution: Prepare the substrate solution fresh for each experiment. Minimize the exposure of the substrate to light and elevated temperatures. Including a "substrate only" control well (without enzyme) is crucial to measure and subtract the background fluorescence.[5]
-
-
Contaminated Reagents:
-
Cause: Buffers or other reagents may be contaminated with proteases or fluorescent compounds.
-
Solution: Use high-purity, sterile reagents. Filter-sterilize buffers if necessary.
-
-
Autofluorescence:
-
Cause: The sample itself (e.g., cell lysate, plasma) or the microplate may exhibit intrinsic fluorescence at the wavelengths used for AMC detection.
-
Solution: Run a "sample only" control (without the substrate) to determine the level of autofluorescence and subtract it from your measurements. Using black, opaque-walled microplates can help to reduce background from the plate itself.[9]
-
Question: My results are inconsistent and not reproducible. What are the possible reasons?
Answer: Inconsistent results are often due to technical variability in the assay setup.
-
Pipetting Inaccuracy:
-
Cause: Small variations in the volumes of enzyme, substrate, or other reagents can lead to significant differences in the final fluorescence signal.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents for all similar wells to minimize pipetting errors.
-
-
Temperature Fluctuations:
-
Cause: Enzyme activity is highly dependent on temperature. Inconsistent incubation temperatures can lead to variable results.
-
Solution: Ensure that all reactions are incubated at a constant and optimal temperature for the enzyme. Pre-warm all reagents to the reaction temperature before starting the assay.
-
-
Inadequate Mixing:
-
Cause: If the enzyme and substrate are not mixed thoroughly, the reaction may not proceed uniformly, leading to inconsistent readings.
-
Solution: Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles.
-
Frequently Asked Questions (FAQs)
What are the primary enzymes that cleave this compound? this compound is a sensitive and specific substrate for plasmin. It is also cleaved by other proteases such as calpain I and II, papain, and acrosin.[1][2][3]
What are the optimal excitation and emission wavelengths for AMC? The optimal excitation wavelength for AMC is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[6][7][8]
How should I prepare and store the this compound substrate? The substrate is typically dissolved in DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation. It is recommended to prepare fresh working dilutions in assay buffer for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[5]
What are typical substrate and enzyme concentrations to use? The optimal concentrations will vary depending on the specific enzyme and experimental conditions. However, a common starting point for the this compound substrate is in the range of 50-200 µM.[5] Enzyme concentration should be titrated to ensure that the reaction rate is linear over the desired time course.
What controls should I include in my experiment? It is essential to include the following controls:
-
Blank: Contains all reaction components except the enzyme, to measure substrate auto-hydrolysis.
-
No-Substrate Control: Contains the enzyme and sample but no substrate, to measure sample autofluorescence.
-
Positive Control: A known active enzyme to ensure the assay is working correctly.
-
Negative Control/Inhibitor Control: Includes a specific inhibitor for your target enzyme to confirm that the measured activity is from the enzyme of interest.[4]
Data Presentation
Table 1: Typical Reagent Concentrations and Conditions
| Reagent/Parameter | Recommended Range | Notes |
| This compound | 50 - 200 µM | Final concentration in the assay. |
| Plasmin | 10 - 250 ng/well | Titrate for optimal linear range. |
| Calpain | 50 - 200 µg cell lysate | Titrate for optimal linear range.[4] |
| Incubation Temperature | 37°C | Optimal for most mammalian proteases.[4][10] |
| Incubation Time | 10 - 60 minutes | Monitor kinetically to ensure initial velocity is measured.[4][10] |
Table 2: Spectrofluorometer Settings for AMC Detection
| Parameter | Wavelength (nm) |
| Excitation | 340 - 380 |
| Emission | 440 - 460 |
Experimental Protocols
General Protocol for Protease Activity Assay in a 96-Well Plate
-
Reagent Preparation:
-
Prepare an assay buffer suitable for the target protease (e.g., Tris-HCl or PBS at a physiological pH).[9]
-
Prepare a stock solution of this compound in DMSO.[9]
-
Dilute the this compound stock solution to the desired final concentration in the assay buffer. Prepare this solution fresh and protect it from light.[11]
-
Prepare the enzyme solution (e.g., purified enzyme or cell lysate) in the assay buffer.
-
-
Assay Setup:
-
Add the enzyme solution to the wells of a black, flat-bottom 96-well microplate.[9]
-
Include appropriate controls (blank, no-substrate, positive, and negative/inhibitor controls).
-
For kinetic assays, add the substrate solution to each well to initiate the reaction. For endpoint assays, add the substrate and incubate for a fixed period.
-
-
Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of substrate cleavage from the slope of the linear portion of the kinetic curve or from the endpoint fluorescence values.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or can be quantified using a standard curve of free AMC.
-
Visualizations
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. shop.bachem.com [shop.bachem.com]
- 3. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 4. abcam.com [abcam.com]
- 5. ubpbio.com [ubpbio.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. docs.aatbio.com [docs.aatbio.com]
how to reduce background in Boc-Val-Leu-Lys-AMC assay
Welcome to the technical support center for the Boc-Val-Leu-Lys-AMC protease assay. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize background signal and achieve optimal assay performance.
Troubleshooting Guide: How to Reduce High Background
High background fluorescence can be a significant issue in the this compound assay, masking the true signal from enzymatic activity. This guide will walk you through the most common causes of high background and provide step-by-step protocols to address them.
Issue 1: Substrate-Related Background
The this compound substrate itself can be a primary source of high background due to impurities or spontaneous hydrolysis.
-
Substrate Quality and Purity: The substrate may contain free 7-amino-4-methylcoumarin (AMC), the fluorescent product, from the manufacturing process or degradation during storage. It is crucial to use a high-purity substrate. Traces of impurities might be detectable by methods like TLC or HPLC.[1]
-
Non-Enzymatic Hydrolysis: The substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, leading to the release of AMC without enzymatic activity.[2]
-
Prepare a "Substrate Only" Control:
-
Add your assay buffer to a well in a 96-well plate.
-
Add the this compound substrate to the same final concentration used in your experiment.
-
-
Incubate and Measure:
-
Incubate the plate under the same conditions as your main experiment (e.g., 37°C for 60 minutes).
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[3]
-
-
Analysis:
-
A high fluorescence reading in this control well indicates a problem with the substrate itself (either impurities or spontaneous hydrolysis).
-
-
Purchase High-Purity Substrate: Ensure your substrate is sourced from a reputable supplier with quality control data.
-
Proper Storage: Store the substrate stock solution, typically dissolved in DMSO, at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Keep the substrate protected from light.
-
Prepare Fresh Working Solutions: Prepare the substrate working solution fresh for each experiment.
Issue 2: Assay Component and Condition-Related Background
The various components of your assay and the experimental conditions can also contribute to high background fluorescence.
-
Autofluorescence from Assay Components: Buffers, solvents like DMSO, and other additives can have intrinsic fluorescence at the assay wavelengths.[2] Phenolic compounds, in particular, can fluoresce in the 360-420 nm emission range when excited around 250-280 nm.[5]
-
High DMSO Concentration: While necessary to dissolve the substrate, high concentrations of DMSO can increase background fluorescence and may also inhibit enzyme activity.[2][6] It is generally recommended to keep the final DMSO concentration below 5%.[2][7]
-
Contaminating Proteases: If using complex biological samples like cell lysates, proteases other than your target enzyme may cleave the substrate.[2]
-
Prepare Component Controls:
-
Buffer Only: A well with only the assay buffer.
-
Buffer + DMSO: A well with the assay buffer and the same final concentration of DMSO used in your experiments.
-
Sample Only (No Substrate): If using a biological sample, a well containing the sample in assay buffer but without the this compound substrate.
-
-
Incubate and Measure:
-
Incubate the plate under your standard assay conditions.
-
Measure the fluorescence of each control.
-
-
Analysis:
-
High fluorescence in any of these wells will pinpoint the source of the autofluorescence.
-
-
Test Different Buffers: If your buffer is autofluorescent, try alternative buffer systems (e.g., Tris-HCl, HEPES, Phosphate) to find one with minimal intrinsic fluorescence at your assay's wavelengths.[2]
-
Optimize DMSO Concentration: Perform a DMSO concentration gradient (e.g., 0.5% to 5%) to determine the optimal concentration that maintains substrate solubility without significantly increasing background or inhibiting your enzyme.
-
Use Protease Inhibitor Cocktails: When working with complex samples, include a protease inhibitor cocktail (that does not inhibit your target enzyme) to prevent non-specific cleavage of the substrate.[2]
Issue 3: Enzyme and Reaction-Related Background
The concentration of the enzyme and the kinetics of the reaction can also lead to what appears as high background if not properly optimized.
-
High Enzyme Concentration: Using too much enzyme can lead to a very rapid initial reaction rate that can be mistaken for high background. It can also deplete the substrate quickly, leading to non-linear reaction kinetics.
-
Extended Incubation Time: Longer incubation times can increase the likelihood of non-enzymatic substrate hydrolysis.
-
Prepare a Dilution Series of Your Enzyme:
-
Create a series of enzyme dilutions in your assay buffer.
-
-
Set Up the Assay:
-
In a 96-well plate, add the substrate at a constant concentration to each well.
-
Add the different enzyme concentrations to separate wells.
-
Include a "no enzyme" control.
-
-
Measure Kinetically:
-
Measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
-
Analysis:
-
Plot fluorescence versus time for each enzyme concentration.
-
Determine the initial linear range for each concentration.
-
Choose an enzyme concentration that gives a steady, linear increase in fluorescence over your desired assay time and has a low initial fluorescence reading.
-
-
Optimize Enzyme Concentration: Titrate your enzyme to find the lowest concentration that provides a robust and linear signal over the desired time course.
-
Optimize Incubation Time: Based on your enzyme titration, choose an incubation time that falls within the linear range of the reaction. For some assays, this may be as short as 10-20 minutes.[4]
Quantitative Data Summary
The following tables summarize the expected impact of various parameters on the assay signal and background.
Table 1: Effect of DMSO Concentration on Protease Activity
| DMSO Concentration | Relative Protease Activity | Background Fluorescence | Notes |
| 0% | 100% | Low | May not be suitable if substrate solubility is an issue. |
| 2% | ~98-100% | Slightly Increased | Generally a safe concentration for many enzymes.[8] |
| 5% | ~90-95% | Moderately Increased | Tolerated by many assays, but verification is needed.[7][8] |
| 10% | Variable (can be significantly lower) | Can be High | May inhibit enzyme activity and increase background.[8] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| High fluorescence in "Substrate Only" control | Substrate impurity or degradation | Purchase new, high-purity substrate; store properly in aliquots at -20°C or -80°C. | Reduced background fluorescence in the absence of enzyme. |
| High fluorescence in "Buffer Only" or "Solvent Only" controls | Autofluorescence of assay components | Test alternative high-purity buffers or solvents. | Lower background readings from the assay components themselves. |
| High initial fluorescence in all wells | High enzyme concentration | Perform an enzyme titration to find the optimal concentration. | A lower starting fluorescence and a more linear reaction rate. |
| Fluorescence increases in "No Enzyme" control over time | Non-enzymatic substrate hydrolysis | Optimize assay pH and temperature; reduce incubation time. | A flatter baseline in the absence of the enzyme. |
| High background in complex samples | Non-specific protease activity | Add a protease inhibitor cocktail (without inhibitors for your target enzyme). | Reduced signal in the presence of a specific inhibitor for your target enzyme, indicating a reduction in non-specific cleavage. |
Experimental Protocols
Standard this compound Assay Protocol (for Plasmin)
This protocol provides a general workflow. All concentrations and volumes should be optimized for your specific enzyme and experimental setup.
Reagent Preparation:
-
Assay Buffer: e.g., Tris-HCl or PBS at a physiological pH (e.g., 7.4).
-
Substrate Stock Solution: Dissolve this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C in aliquots.
-
Enzyme Solution: Dilute the protease (e.g., plasmin) in assay buffer to the desired working concentration. Keep on ice.
Assay Procedure:
-
Prepare a Master Mix: For each reaction, prepare a master mix containing the assay buffer and substrate.
-
Set up the Plate:
-
Add your samples (and controls) to the wells of a 96-well black, flat-bottom microplate.
-
Sample Wells: Your purified enzyme or biological sample.
-
Positive Control: A known concentration of active enzyme.
-
Negative Control (No Enzyme): Assay buffer without the enzyme.
-
Substrate Only Control: Assay buffer and substrate, but no enzyme.
-
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measurement: Measure the fluorescence intensity on a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[3] For kinetic assays, take readings at regular intervals (e.g., every 1-5 minutes).
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
A1: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum between 440-460 nm.[3] It is important to use the optimal wavelengths for your specific instrument to maximize the signal-to-noise ratio.
Q2: My substrate is difficult to dissolve. What can I do?
A2: this compound is typically dissolved in DMSO to create a stock solution. If you are still having solubility issues in your final assay volume, you can try gentle warming or brief sonication. However, be mindful that higher DMSO concentrations can negatively impact your assay.
Q3: Can I use a different fluorophore besides AMC?
A3: Yes, there are other fluorogenic leaving groups available, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which has a higher quantum yield than AMC and may allow for the use of lower enzyme and substrate concentrations.[9]
Q4: How do I correct for the inner filter effect?
A4: The inner filter effect can occur at high substrate concentrations where the substrate itself absorbs the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. To avoid this, it is best to work at substrate concentrations where the total absorbance at the excitation and emission wavelengths is low. If you must use high substrate concentrations, correction formulas are available in the literature.[10]
Q5: What is a good signal-to-background ratio for this assay?
A5: A good signal-to-background ratio is typically considered to be 3 or higher, but the acceptable ratio will depend on the specific application and the desired sensitivity of the assay.
Diagrams
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assays with Boc-Val-Leu-Lys-AMC
This guide provides troubleshooting advice and detailed protocols for researchers using the fluorogenic substrate Boc-Val-Leu-Lys-7-amino-4-methylcoumarin (Boc-Val-Leu-Lys-AMC) to optimize enzyme concentrations for kinetic assays.
Frequently Asked Questions (FAQs)
Q1: Which types of enzymes can be assayed using this compound? A1: this compound is a versatile substrate primarily used for measuring the activity of trypsin-like serine proteases. It is specifically cleaved after the Lysine (Lys) residue. Enzymes that can be assayed with this substrate include Plasmin, Calpain, Acrosin, Papain, and the trypsin-like activity of the 20S proteasome.[1][2][3][4]
Q2: Why is my fluorescence signal too low or completely absent? A2: A low or non-existent signal is a common issue that can be traced to several factors:
-
Inactive Enzyme : Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to activity loss.[5][6]
-
Insufficient Enzyme Concentration : The amount of enzyme in the reaction may be too low to generate a detectable signal. An enzyme titration is necessary to find the optimal concentration.[5]
-
Substrate Degradation : Protect the substrate from light and moisture during storage. It is best to prepare fresh substrate solutions for each experiment from a stock solution stored at -20°C.[5][7]
-
Incorrect Assay Conditions : Enzyme activity is highly dependent on pH, ionic strength, and temperature. Verify that your assay buffer composition is optimal for your specific enzyme and that the incubation temperature is correct (often 25°C or 37°C).[5][6]
Q3: My reaction rate is not linear; it starts fast and then slows down. What is happening? A3: This typically indicates one of two issues:
-
Substrate Depletion : If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed rapidly, causing the reaction rate to decrease. To ensure linearity, it's recommended to use a substrate concentration well above the Michaelis constant (Km) and measure the initial velocity of the reaction where less than 10-15% of the substrate has been consumed.[5]
-
Product Inhibition : Some enzymes can be inhibited by the product of the reaction. As the fluorescent AMC product accumulates, it may bind to the enzyme and reduce its activity.[5] Measuring the initial reaction rates helps to minimize this effect.
Q4: My background fluorescence is very high. How can I reduce it? A4: High background can mask the signal from your enzymatic reaction. To reduce it:
-
Use Appropriate Microplates : Always use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[5]
-
Check Reagent Purity : Buffers and other reagents may contain fluorescent contaminants. Use high-purity reagents and prepare fresh buffers for your experiments.[6]
-
Include Proper Controls : A "no enzyme" control is essential to measure the background fluorescence from your sample, substrate, and buffer. This background value should be subtracted from all your experimental readings.[6]
-
Sample Autofluorescence : If you are using complex biological samples like cell lysates, they may contain endogenous fluorescent molecules. Include a "sample only" (no enzyme or substrate) control to quantify this.
Q5: Why are my results not reproducible? A5: Poor reproducibility often stems from minor inconsistencies in the experimental procedure:
-
Pipetting Errors : Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper technique.
-
Reagent Preparation : Prepare master mixes of reagents (buffer, enzyme, substrate) to add to your wells, rather than adding each component individually. This minimizes well-to-well variation.
-
Temperature Fluctuations : Ensure all reaction components and the plate reader are equilibrated to the correct assay temperature.
-
Reagent Stability : Avoid multiple freeze-thaw cycles for both the enzyme and substrate stock solutions by preparing single-use aliquots.[6]
Q6: What is the purpose of creating a standard curve with free AMC? A6: A standard curve using known concentrations of free 7-amino-4-methylcoumarin (AMC) is crucial for converting the arbitrary Relative Fluorescence Units (RFU) from the plate reader into the actual amount of product formed (e.g., in moles or micrograms).[5] This allows for the accurate calculation of reaction rates and enzyme activity in standard units (e.g., µmol/min).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Insufficient enzyme concentration.2. Inactive enzyme (improper storage, freeze-thaw cycles).3. Substrate degradation (light exposure, age).4. Suboptimal buffer pH or temperature. | 1. Perform an enzyme titration to find the optimal concentration.[5]2. Verify enzyme activity with a positive control; use fresh aliquots.3. Prepare fresh substrate solutions for each experiment.[5]4. Confirm optimal conditions for your specific enzyme from literature or product datasheets.[6] |
| High Background | 1. Incorrect plate type used.2. Autofluorescence from biological samples.3. Contaminated reagents or buffer. | 1. Use black, opaque-walled 96-well plates.[5]2. Run a "no enzyme" control to measure and subtract background fluorescence.[6]3. Use high-purity reagents and prepare fresh buffers.[6] |
| Non-Linear Reaction Rate | 1. Substrate concentration is too low and is being depleted.2. Product inhibition is occurring.3. Enzyme is unstable under assay conditions. | 1. Ensure substrate concentration is well above Km; reduce enzyme concentration or incubation time.[5]2. Use only the initial linear phase of the reaction for rate calculations.[5]3. Check the stability of your enzyme at the assay temperature and pH.[5] |
| Poor Reproducibility | 1. Inaccurate or inconsistent pipetting.2. Reagents undergoing multiple freeze-thaw cycles.3. Temperature instability during incubation. | 1. Calibrate pipettes; prepare master mixes for dispensing.2. Aliquot enzyme and substrate stocks into single-use volumes upon receipt.[6]3. Ensure thermal equilibration of reagents and plates before starting the reaction. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration (Enzyme Titration)
This protocol helps identify the enzyme concentration that yields a robust, linear rate of product formation.
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer optimal for your enzyme (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).
-
Substrate Stock : Prepare a 10 mM stock solution of this compound in DMSO. Store in single-use aliquots at -20°C, protected from light.
-
Substrate Working Solution : Dilute the stock solution in Assay Buffer to a final concentration of 100 µM. This concentration may need further optimization but is a common starting point.[4]
-
Enzyme Stock : Prepare a concentrated stock of your enzyme in an appropriate buffer.
-
-
Enzyme Dilution Series :
-
Create a serial dilution of your enzyme in cold Assay Buffer. The concentration range should be broad enough to identify an optimal level (e.g., from 10 µg/mL down to 0.01 µg/mL).
-
-
Assay Setup (96-well black plate) :
-
Add 50 µL of each enzyme dilution to triplicate wells.
-
Include a "no enzyme" control by adding 50 µL of Assay Buffer to three wells for background measurement.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement :
-
Initiate the reactions by adding 50 µL of the Substrate Working Solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence kinetically every 60 seconds for 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4][8][9]
-
-
Data Analysis :
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
For each enzyme concentration, plot RFU versus time.
-
Identify the enzyme concentrations that produce a linear increase in fluorescence over time. The optimal concentration is the one that gives a strong, linear signal without reaching a plateau too quickly.
-
Protocol 2: Standard Kinetic Assay Protocol
Use this protocol for routine experiments once the optimal enzyme concentration is determined.
-
Reagent Preparation :
-
Prepare Assay Buffer and Substrate Working Solution as described above.
-
Prepare the enzyme solution by diluting the enzyme stock to the pre-determined optimal concentration in cold Assay Buffer.
-
-
Assay Setup :
-
In a 96-well black plate, add 50 µL of your samples (e.g., inhibitor compounds diluted in Assay Buffer). For control wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the optimally diluted enzyme solution to each well.
-
Include "no enzyme" and "no substrate" controls.
-
Incubate the plate at the desired temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement :
-
Start the reaction by adding 25 µL of the Substrate Working Solution to all wells.
-
Immediately begin kinetic fluorescence measurement (Ex: ~380 nm, Em: ~460 nm) as described in the titration protocol.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the RFU vs. time curve for each well.
-
If quantifying inhibitor potency, plot the reaction velocity against the inhibitor concentration to determine IC₅₀ values.
-
Visualized Workflows
Caption: Workflow for optimizing enzyme concentration using this compound.
Caption: Principle of the fluorogenic protease assay.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. shop.bachem.com [shop.bachem.com]
- 3. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 4. ubpbio.com [ubpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Technical Support Center: Boc-Val-Leu-Lys-AMC Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Boc-Val-Leu-Lys-AMC fluorogenic substrate in protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The optimal pH is dependent on the specific protease being assayed. The substrate itself, and the resulting AMC fluorophore, are stable over a broad pH range. However, enzyme activity is highly pH-dependent. It is crucial to use a buffer system that maintains the optimal pH for your enzyme of interest.
Q2: My fluorescence signal is very low or absent. Could pH be the issue?
A2: Yes, an inappropriate pH is a common reason for low or no signal. If the buffer pH is outside the optimal range for your target protease, its activity will be significantly reduced, leading to minimal cleavage of the this compound substrate and, consequently, a weak fluorescent signal.
Q3: The fluorescence of my free AMC standard seems low. Is the fluorophore itself sensitive to pH?
A3: The fluorescence of 7-amino-4-methylcoumarin (AMC) is stable across a wide pH range, typically from 3 to 11.[1][2] However, under highly acidic (below pH 2) or highly alkaline (above pH 11) conditions, a significant decrease in fluorescence can be observed.[1] This quenching effect at extreme pH values is generally reversible upon neutralization.[1]
Q4: Can I use the same buffer for assaying different proteases with this compound?
A4: It is not recommended unless the proteases share a similar optimal pH. Using a single buffer outside the optimal range for one or more of your enzymes will lead to inaccurate measurements of their activity. Always tailor your buffer pH to the specific enzyme you are studying.
Q5: My assay background is high. Can pH contribute to this?
A5: While less common than low signal, pH can indirectly contribute to high background. A suboptimal pH might lead to instability of your enzyme preparation or other sample components, potentially causing non-specific substrate degradation. However, other factors like substrate purity, contaminated reagents, or autofluorescence of sample components are more frequent causes of high background.
Troubleshooting Guide
| Problem | Possible pH-Related Cause | Recommended Solution |
| Weak or No Signal | The assay buffer pH is outside the optimal range for the target protease, leading to low enzyme activity. | Verify the pH of your assay buffer. Prepare fresh buffer and carefully adjust the pH to the known optimum for your enzyme. If the optimum is unknown, perform a pH-rate profile experiment to determine it. |
| Extreme pH ( < 2 or > 11) is quenching the AMC fluorescence. | Ensure your final assay pH is within the stable range for AMC (pH 3-11). If your experiment requires extreme pH, consider endpoint neutralization before reading the fluorescence.[1] | |
| High Variability Between Replicates | The buffer capacity is insufficient, leading to pH shifts in individual wells during the assay. | Increase the buffer concentration or use a buffer with a pKa closer to the desired assay pH. Ensure all components are thoroughly mixed before dispensing into the plate. |
| Assay Signal Decreases Over Time | The pH of the assay buffer is causing the enzyme to become unstable and lose activity during the measurement period. | Confirm the long-term pH stability of your enzyme. Consider adding stabilizing agents to your buffer, if compatible with your enzyme. |
Quantitative Data
Table 1: Optimal pH for Various Proteases with this compound
| Enzyme | Enzyme Type | Optimal pH Range | Notes |
| Plasmin | Serine Protease | 7.5 | Activity is measured using a buffer at pH 7.5. |
| µ-Calpain | Cysteine Protease | 6.5 | Exhibits highest activity at a slightly acidic pH. |
| m-Calpain | Cysteine Protease | 7.5 | More active at neutral pH and shows no activity at pH 6.0. |
| Papain | Cysteine Protease | 6.0 - 7.5 | Has a broader optimal range, with significant activity in slightly acidic to neutral conditions. |
Experimental Protocols
General Protocol for this compound Protease Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution at the optimal pH for the specific protease (see Table 1). Common choices include Tris-HCl, HEPES, or Phosphate buffers. Ensure the buffer has sufficient capacity for the planned experiment.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. Store protected from light.
-
Enzyme Solution: Prepare a dilution of the protease in the assay buffer. Keep the enzyme on ice.
-
AMC Standard: Prepare a stock solution of free AMC in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of cleaved substrate.
-
-
Assay Procedure:
-
Prepare a dilution series of the AMC standard in the assay buffer.
-
In a microplate, add the assay buffer to all wells.
-
Add the enzyme solution to the appropriate wells.
-
Add the this compound substrate to all wells to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme, protected from light.
-
Measure the fluorescence at appropriate time intervals using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Buffer Preparation for Specific pH Optima
-
pH 6.5 (for µ-Calpain): Prepare a 50 mM HEPES buffer with 60 mM KCl and 1 mM dithiothreitol (DTT). Adjust the pH to 6.5 with NaOH.
-
pH 7.5 (for Plasmin and m-Calpain): Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 with HCl.
Visualizations
References
temperature optimization for protease assay with Boc-Val-Leu-Lys-AMC
Welcome to the technical support center for protease assays utilizing the fluorogenic substrate Boc-Val-Leu-Lys-AMC. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a protease assay using this compound?
A1: The optimal temperature is highly dependent on the specific protease being studied. Most proteases have an optimal temperature range between 30°C and 60°C. It is crucial to perform a temperature optimization experiment to determine the ideal temperature for your specific enzyme. Operating outside the optimal range can lead to reduced enzyme activity or even denaturation at higher temperatures.
Q2: What are the appropriate excitation and emission wavelengths for the this compound substrate?
A2: For the cleaved 7-amino-4-methylcoumarin (AMC) fluorophore, the recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is between 440-460 nm. It is advisable to confirm the optimal wavelengths using your specific instrumentation.
Q3: Why is my fluorescent signal weak or absent?
A3: A weak or absent signal can be due to several factors:
-
Suboptimal Temperature: The assay temperature may be too low for the enzyme to be active.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be suitable for your protease.
-
Substrate Degradation: The this compound substrate may have degraded.
-
Presence of Inhibitors: Your sample may contain inhibitors that are suppressing protease activity.
Q4: What causes high background fluorescence in my assay?
A4: High background fluorescence can obscure the signal from the enzymatic reaction. Common causes include:
-
Substrate Autohydrolysis: The this compound substrate may be hydrolyzing spontaneously. This can be exacerbated by non-optimal buffer conditions or high temperatures.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.
-
Autofluorescence: Components of your sample or test compounds may be inherently fluorescent at the assay wavelengths.
Experimental Protocols
Protocol for Temperature Optimization of a Protease Assay
This protocol outlines the steps to determine the optimal temperature for your protease using the this compound substrate.
Materials:
-
Purified protease of interest
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl or PBS at the optimal pH for your enzyme)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with temperature control
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
Dilute the protease to the desired concentration in cold Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted protease solution to the sample wells.
-
For background control wells, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Temperature Incubation:
-
Equilibrate the microplate to the first desired temperature (e.g., 25°C) in the plate reader for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted this compound substrate solution to all wells.
-
Immediately begin kinetic monitoring of fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Collection at Different Temperatures:
-
Repeat steps 3 and 4 for each temperature to be tested (e.g., 30°C, 37°C, 45°C, 55°C, 65°C).
-
-
Data Analysis:
-
For each temperature, calculate the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the background control from the sample rates.
-
Plot the reaction rate as a function of temperature to determine the optimal temperature.
-
Data Presentation
Summarize your temperature optimization data in a clear and structured table to easily compare the enzyme's activity at different temperatures.
| Temperature (°C) | Average Reaction Rate (RFU/min) | Standard Deviation | Relative Activity (%) |
| 25 | 150.3 | 12.1 | 30.1 |
| 30 | 289.5 | 20.5 | 57.9 |
| 37 | 450.8 | 35.2 | 90.2 |
| 45 | 500.1 | 40.7 | 100.0 |
| 55 | 375.4 | 28.9 | 75.1 |
| 65 | 120.6 | 15.3 | 24.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. You should generate your own data based on your experimental results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Suboptimal temperature. 2. Inactive enzyme. 3. Incorrect buffer pH. 4. Substrate concentration too low. | 1. Perform a temperature optimization assay (see protocol above). 2. Test enzyme activity with a positive control substrate. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Verify the buffer pH is within the optimal range for your enzyme. 4. Perform a substrate titration to determine the optimal concentration. |
| High Background Signal | 1. Substrate autohydrolysis. 2. Contaminated reagents. 3. Autofluorescence of sample components. | 1. Prepare substrate solution fresh before each experiment. Test for substrate stability at different temperatures and pH values. 2. Use high-purity reagents and sterile, disposable labware. 3. Run a control with all reaction components except the enzyme to measure the background fluorescence of the substrate and other components. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Temperature fluctuations across the plate. 3. Inconsistent incubation times. | 1. Use calibrated pipettes and consider using a multichannel pipette for reagent addition. 2. Ensure uniform heating of the microplate in the reader. 3. Use an automated injector if available to ensure consistent timing of substrate addition. |
Visualizations
dealing with fluorescence quenching in Boc-Val-Leu-Lys-AMC assay
Welcome to the technical support center for the Boc-Val-Leu-Lys-AMC protease assay. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave the peptide sequence Val-Leu-Lys. The substrate, this compound, consists of the peptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent because the AMC fluorescence is quenched by the attached peptide.[1] Upon enzymatic cleavage of the amide bond between the lysine residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the protease activity.
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
A2: The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[2][3][4][5] It is crucial to use the optimal excitation and emission wavelengths for your specific instrument to maximize the signal-to-noise ratio.
Q3: What are the primary sources of fluorescence quenching in this assay?
A3: Fluorescence quenching is a common issue that can lead to inaccurate results. The primary sources include:
-
Inner Filter Effect (IFE): This occurs when components in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[2][6][7][8][9] This can be caused by the substrate, the test compound, or even buffer components at high concentrations.
-
Compound Quenching: Test compounds themselves can directly quench the fluorescence of AMC through various mechanisms, such as Förster resonance energy transfer (FRET) if their absorption spectrum overlaps with the emission spectrum of AMC.
-
High Substrate Concentration: At very high concentrations, the this compound substrate itself can lead to self-quenching or inner filter effects.
Troubleshooting Guide
This section addresses specific problems you might encounter during your this compound assay.
Problem 1: My fluorescence signal is lower than expected or decreases over time.
This is a classic sign of fluorescence quenching. The following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for low fluorescence signal.
Problem 2: High background fluorescence in my negative control wells.
High background can mask the true signal from enzymatic activity.
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the this compound assay.
Table 1: Spectral Properties of AMC and this compound
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| Free AMC | 340 - 380 | 440 - 460 | Highly fluorescent. |
| This compound | ~330 - 341 | ~390 - 441 | Fluorescence is quenched.[1][10][11] |
Table 2: Common Assay Conditions
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 10 - 100 µM | Higher concentrations can lead to IFE. |
| Enzyme Concentration | Varies | Should be optimized for linear reaction kinetics. |
| DMSO Concentration | < 5% (v/v) | High concentrations can affect enzyme activity and background fluorescence.[2] |
| pH | 7.0 - 8.5 | Optimal pH depends on the specific protease. |
| Temperature | 25 - 37 °C | Depends on the optimal temperature for the protease. |
Experimental Protocols
Protocol 1: Standard this compound Protease Assay
This protocol provides a general procedure for measuring protease activity.
Caption: Standard this compound assay workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., Tris-HCl or HEPES with physiological pH and salt concentrations).
-
Prepare a concentrated stock solution of the protease in an appropriate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light.
-
-
Assay Plate Setup (96-well black plate):
-
Add assay buffer to all wells.
-
Add the protease to the sample wells. For negative controls, add the same volume of buffer.
-
Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.
-
-
Pre-incubation:
-
Mix the contents of the plate gently.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the final desired concentration.
-
Add the substrate working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Compare the velocities of the test compound wells to the vehicle control wells to determine the percent inhibition or activation.
-
Protocol 2: Identifying Compound-Mediated Quenching
This protocol helps determine if a test compound is quenching the fluorescence of free AMC.
Methodology:
-
Prepare a Standard Curve of Free AMC:
-
Prepare a series of dilutions of free AMC in the assay buffer.
-
-
Set up the Quenching Assay:
-
In a 96-well plate, add a fixed concentration of free AMC (a concentration that gives a mid-range signal in your instrument) to a set of wells.
-
Add a serial dilution of your test compound to these wells.
-
Include control wells with AMC and vehicle (e.g., DMSO) and wells with only the compound and buffer (to check for autofluorescence).
-
-
Measure Fluorescence:
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Measure the fluorescence at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the compound-only wells from the corresponding wells containing AMC and the compound.
-
If the fluorescence signal decreases in a dose-dependent manner with increasing compound concentration, the compound is a quencher.
-
Protocol 3: Assessing Substrate Stability and Non-Enzymatic Hydrolysis
This protocol checks for the spontaneous breakdown of the this compound substrate.
Methodology:
-
Set up the Stability Assay:
-
In a 96-well plate, prepare wells containing the final concentration of the this compound substrate in the assay buffer.
-
Include wells with buffer only as a blank.
-
-
Incubate and Measure:
-
Incubate the plate under the same conditions as your standard assay (e.g., 37°C).
-
Measure the fluorescence at regular intervals over an extended period (e.g., 1-2 hours) at Ex/Em = 360/460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
A significant, time-dependent increase in fluorescence in the absence of the enzyme indicates non-enzymatic hydrolysis of the substrate.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A quantitative continuous enzyme assay of intramolecularly-quenched fluorogenic phospholipase substrates for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-VLK-AMC [D-Val-Leu-Lys-AMC] | AAT Bioquest [aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Boc-Val-Leu-Lys-AMC Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Boc-Val-Leu-Lys-AMC fluorogenic substrate. This guide will help you establish the linear range of your assay and troubleshoot common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the linear range of the this compound assay?
The linear range of the this compound assay is not a fixed value and must be determined empirically for your specific experimental conditions. It is the range where the rate of the enzymatic reaction (and thus the fluorescence signal) is directly proportional to the concentration of the enzyme. Key factors influencing the linear range include enzyme concentration, substrate concentration, and incubation time.
Q2: Which enzymes can be assayed using this compound?
This compound is a sensitive and specific fluorogenic substrate for quantifying plasmin activity.[1][2] It can also be cleaved by other proteases such as acrosin, porcine calpain isozymes I and II, and papain.[1][2]
Q3: What are the optimal excitation and emission wavelengths for the released AMC (7-amino-4-methylcoumarin)?
The released 7-amino-4-methylcoumarin (AMC) can be detected with excitation in the range of 340-380 nm and emission in the range of 440-460 nm.[3]
Q4: How should I prepare the this compound substrate stock solution?
It is recommended to dissolve the this compound substrate in a water-miscible organic solvent such as DMSO.[2] Store the stock solution at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.
Q5: Why is it important to use initial velocity measurements?
For accurate kinetic studies and to ensure the assay is within its linear range, it is crucial to use the initial velocity of the reaction. This is the rate of the reaction before significant substrate depletion or product inhibition occurs. For enzymes like calpain that can undergo autoproteolysis, using the initial rate is particularly important to avoid underestimation of activity.[4]
Experimental Protocols
Determining the Linear Range of the Assay
To ensure your experimental data is reliable, it is critical to first determine the linear range of your assay under your specific conditions. This involves optimizing both the enzyme concentration and the incubation time.
Objective: To find the range of enzyme concentrations and incubation times that yield a linear increase in fluorescence signal.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., plasmin or calpain) of known concentration
-
Assay buffer (specific to the enzyme being tested)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Titration (Fixed Time Point):
-
Prepare a series of dilutions of your enzyme in the assay buffer.
-
Add a fixed, non-limiting concentration of the this compound substrate to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the enzyme to the wells.
-
Incubate for a fixed period (e.g., 30 minutes) at the optimal temperature for your enzyme.
-
Measure the fluorescence at Ex/Em = 360/460 nm.
-
Plot the fluorescence intensity (RFU) against the enzyme concentration. The linear portion of this curve represents the range of enzyme concentrations you can use for this incubation time.
-
-
Time Course (Fixed Enzyme Concentration):
-
Choose an enzyme concentration from the linear range determined in the previous step.
-
Add a fixed, non-limiting concentration of the this compound substrate to multiple wells.
-
Initiate the reaction by adding the chosen concentration of the enzyme.
-
Measure the fluorescence kinetically at regular intervals (e.g., every 5 minutes) for a longer period (e.g., 60-120 minutes).
-
Plot the fluorescence intensity (RFU) against time. The initial, linear portion of this curve indicates the time window during which the reaction rate is constant.
-
Data Presentation:
Record your results in tables similar to the ones below to identify the linear range.
Table 1: Enzyme Titration Data
| Enzyme Concentration (nM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Average RFU |
| 0 | |||
| 1 | |||
| 2.5 | |||
| 5 | |||
| 10 | |||
| 20 | |||
| 50 | |||
| 100 |
Table 2: Time Course Data
| Time (minutes) | Replicate 1 (RFU) | Replicate 2 (RFU) | Average RFU |
| 0 | |||
| 5 | |||
| 10 | |||
| 15 | |||
| 30 | |||
| 45 | |||
| 60 | |||
| 90 | |||
| 120 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear results (plateauing curve) | Substrate Depletion: The enzyme has consumed a significant portion of the substrate, causing the reaction rate to slow down. | - Reduce the incubation time. - Decrease the enzyme concentration. - Increase the initial substrate concentration (ensure it is well above the Km). |
| Enzyme Instability/Autolysis: The enzyme (e.g., calpain) is losing activity over time.[4] | - Use only the initial linear phase of the reaction for calculations. - Optimize buffer conditions (pH, ionic strength) to enhance enzyme stability. | |
| Inner Filter Effect: At high product concentrations, the emitted fluorescence is reabsorbed by other molecules in the solution. | - Dilute your samples before reading. - Use a lower substrate or enzyme concentration to generate less product. | |
| High Background Fluorescence | Substrate Autohydrolysis: The this compound substrate is spontaneously breaking down. | - Prepare fresh substrate solutions for each experiment. - Optimize buffer pH, as extreme pH can increase hydrolysis. - Always include a "no enzyme" control and subtract its value from all readings. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds or proteases. | - Use high-purity reagents and water. - Filter-sterilize buffers. | |
| Low Signal or No Activity | Inactive Enzyme: The enzyme may have been improperly stored or handled. | - Use a fresh aliquot of the enzyme. - Ensure proper storage conditions (-80°C is often recommended). - Include a positive control with a known active enzyme. |
| Sub-optimal Assay Conditions: The pH, temperature, or buffer composition is not optimal for the enzyme. | - Consult the literature for the optimal conditions for your specific enzyme. - Perform a pH and temperature optimization experiment. | |
| Presence of Inhibitors: Your sample may contain endogenous inhibitors of the enzyme. | - Dilute the sample to reduce the inhibitor concentration. - Use a purification step to remove potential inhibitors. | |
| High Well-to-Well Variability | Pipetting Errors: Inconsistent volumes of enzyme or substrate were added to the wells. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells. |
| Temperature Gradients: The microplate is not uniformly heated. | - Ensure the plate is properly equilibrated to the incubation temperature before adding the final reagent. |
Visualizations
Caption: Workflow for determining the linear range of the this compound assay.
Caption: A logical flowchart for troubleshooting common issues in the this compound assay.
References
avoiding inner filter effect with AMC substrates
Welcome to the Technical Support Center for AMC Substrate-Based Assays. This resource is designed to help researchers, scientists, and drug development professionals identify and mitigate the inner filter effect (IFE) in their fluorescence-based experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to the inner filter effect.
Issue 1: Non-linear fluorescence increase at high product concentrations.
-
Symptom: As your enzymatic reaction progresses, the rate of fluorescence increase slows down and eventually plateaus, even though the enzyme is still active. Plotting fluorescence versus AMC concentration yields a curve that deviates from linearity.
-
Primary Cause: This is a classic manifestation of the inner filter effect (IFE). At higher concentrations of the fluorescent product (AMC) and/or the substrate, the solution's absorbance increases. This leads to two problems:
-
Primary IFE: The substrate and other components in the well absorb the excitation light, so less light reaches the fluorescent AMC molecules in the center of the well.[1][2][3]
-
Secondary IFE: The fluorescent light emitted by AMC is re-absorbed by other molecules (including other AMC molecules) before it can reach the detector.[1][2][3]
-
-
Solutions:
-
Optimize Substrate Concentration: Reduce the starting concentration of the AMC-substrate. The goal is to keep the total absorbance of the solution below 0.1 throughout the experiment, as errors can be significant even at this level.[1][3][4]
-
Reduce Path Length: Use black, opaque microplates with a clear bottom, or half-area plates. A shorter path length for the light to travel through the sample reduces the impact of IFE.[2] For cuvette-based assays, using 1mm or 2mm path length cuvettes can maintain linearity at higher optical densities.[2]
-
Change Plate Reader Settings: If your plate reader allows, measure fluorescence from the top of the plate instead of the bottom. This can sometimes reduce the path length and minimize IFE. Modern microplate readers may also have options to adjust the vertical position of the optical focus (z-position), which can be optimized to mitigate IFE.[5][6]
-
Apply a Mathematical Correction: If optimizing the assay is not feasible, you can apply a correction factor based on the absorbance of the solution at the excitation and emission wavelengths.[3][7]
-
Issue 2: Fluorescence signal is significantly lower than expected.
-
Symptom: The overall fluorescence intensity from your reaction is weak, even with a known active enzyme and sufficient substrate.
-
Primary Cause: The inner filter effect can cause a substantial decrease in the observed fluorescence intensity.[1][3] High concentrations of the substrate, product, or other components in your assay buffer (e.g., inhibitors being screened) can absorb either the excitation or emission light.
-
Solutions:
-
Confirm IFE: Measure the full absorbance spectrum of your sample at the beginning and end of the reaction.[1] A significant increase in absorbance at the excitation or emission wavelengths points to IFE as the culprit.
-
Dilute the Sample: The simplest way to reduce IFE is to work with more dilute samples, ensuring the absorbance remains below 0.1.[3]
-
Implement Correction Formula: Use the absorbance values to correct the observed fluorescence intensity. The following formula is commonly used for 1 cm pathlength cuvettes and can be adapted for microplates: Fcorr = Fobs * 10(Aex + Aem)/2 Where Fcorr is the corrected fluorescence, Fobs is the observed fluorescence, Aex is the absorbance at the excitation wavelength, and Aem is the absorbance at the emission wavelength.[7][8]
-
Issue 3: High variability between replicate wells.
-
Symptom: You observe poor precision in your results, with a high coefficient of variation (%CV) across replicate wells that should be identical.
-
Primary Cause: While pipetting errors are a common cause, IFE can amplify variability. Small differences in the final volume or concentration between wells will lead to different levels of IFE, causing non-uniform signal quenching and thus higher variability.
-
Solutions:
-
Improve Pipetting Technique: Ensure accurate and consistent pipetting for all reagents. Use calibrated pipettes and pre-wet the tips.
-
Ensure Proper Mixing: Mix the contents of the wells thoroughly after adding all reagents to ensure a homogenous solution.
-
Address the Root Cause (IFE): By reducing the overall concentration of absorbing species in your assay (as detailed in the solutions for Issue 1 and 2), you will make your assay more robust and less sensitive to minor volume variations.
-
Frequently Asked Questions (FAQs)
What is the inner filter effect (IFE)?
The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample itself.[1][3] It is not a type of fluorescence quenching, which involves molecular interactions, but rather an optical artifact.[3] IFE is divided into two types:
-
Primary Inner Filter Effect (pIFE): Occurs when the excitation light is absorbed by the sample before it reaches the fluorophore of interest. This reduces the amount of light available to excite the fluorophore, leading to a lower fluorescence emission.[1][3][7]
-
Secondary Inner Filter Effect (sIFE): Occurs when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[1][3][7]
How does IFE affect my results with AMC substrates?
In assays using AMC substrates, an enzyme cleaves the substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). Both the AMC-substrate and the released AMC product can absorb light. As the reaction proceeds and more AMC is produced, the absorbance of the solution increases, leading to a greater inner filter effect. This results in a non-linear relationship between the amount of product and the fluorescence signal, which can lead to an underestimation of the true enzyme activity.
What is the difference between the primary and secondary inner filter effect?
The primary inner filter effect concerns the absorption of the excitation light, while the secondary inner filter effect concerns the absorption of the emitted light.[3] Primary IFE reduces the efficiency of fluorophore excitation, whereas secondary IFE reduces the number of emitted photons that reach the detector. Secondary IFE is most problematic when there is a significant overlap between the absorbance spectrum of a component in the sample and the emission spectrum of the fluorophore.[7]
At what absorbance value does IFE become a significant concern?
As a general rule, it is recommended to keep the total absorbance of the sample below 0.1 at both the excitation and emission wavelengths to minimize the inner filter effect.[1][3] Even at an absorbance of 0.06, the error in fluorescence intensity can be around 8%, and this increases to over 10% at an absorbance of 0.1.[1][4][9]
How can I mathematically correct for the inner filter effect?
A commonly used formula to correct for IFE in a standard 1 cm cuvette is: Fcorr = Fobs * 10(Aex + Aem)/2
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the raw, observed fluorescence intensity.
-
Aex is the measured absorbance of the sample at the excitation wavelength.
-
Aem is the measured absorbance of the sample at the emission wavelength.[7][8]
This correction requires measuring both the fluorescence and the absorbance of the sample.[1][7]
Are there alternative fluorophores to AMC that are less prone to IFE?
While AMC is a widely used fluorophore, alternatives with different spectral properties may be less susceptible to IFE in certain contexts. Fluorophores with larger Stokes shifts (greater separation between excitation and emission maxima) can help reduce secondary IFE. Additionally, using fluorophores that are excited at longer wavelengths (in the red or far-red spectrum) can be advantageous, as fewer common biological molecules and screening compounds absorb light in this region, thus reducing the primary IFE. When selecting an alternative, it is crucial to consider its quantum yield, pH sensitivity, and compatibility with your specific enzyme and assay conditions.
Data Presentation
The table below illustrates the impact of the inner filter effect on fluorescence measurements as the concentration of AMC increases. Note the deviation from linearity at higher concentrations.
| AMC Concentration (µM) | Absorbance at 340 nm | Observed Fluorescence (RFU) | Expected Fluorescence (Linear) | % Deviation from Linearity |
| 0 | 0.005 | 50 | 50 | 0.0% |
| 10 | 0.025 | 10450 | 10550 | -1.0% |
| 20 | 0.045 | 20850 | 21050 | -1.0% |
| 40 | 0.085 | 40050 | 42050 | -4.8% |
| 60 | 0.125 | 55650 | 63050 | -11.7% |
| 80 | 0.165 | 67250 | 84050 | -20.0% |
| 100 | 0.205 | 74850 | 105050 | -28.7% |
Experimental Protocols
Protocol 1: Standard AMC-Based Enzyme Assay with IFE Minimization
This protocol provides a general workflow for a kinetic enzyme assay using an AMC-substrate, with specific steps to minimize IFE.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your enzyme of interest (e.g., 0.1 M Tris-HCl, pH 7.8).[10]
-
Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
AMC-Substrate Stock Solution: Dissolve the AMC-substrate in DMSO to create a high-concentration stock (e.g., 10-20 mM).[11] Store protected from light.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of pure AMC in DMSO for creating a standard curve.
-
-
Assay Setup (96-well plate format):
-
Use a black, clear-bottom 96-well plate to minimize light scatter and crosstalk.
-
Standard Curve: Prepare a serial dilution of the AMC standard stock solution in assay buffer. Include a buffer-only blank. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product.
-
Reaction Wells: In triplicate, add the following to each well:
-
Assay Buffer
-
Any cofactors, activators, or inhibitors
-
AMC-Substrate (diluted from the stock to the desired final concentration, typically 1-20 µM). Note: Keep this concentration as low as possible while still being well above the KM of the enzyme to minimize substrate-driven IFE.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[10]
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding the enzyme solution to the reaction wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes). Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[10][12]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
Plot the fluorescence (RFU) versus time for your reactions. The initial, linear portion of this curve represents the reaction velocity.
-
Use the AMC standard curve to convert the reaction velocity from RFU/min to µM/min.
-
IFE Check: At the end of the kinetic run, measure the absorbance of the wells with the highest fluorescence at both the excitation and emission wavelengths. If the absorbance exceeds 0.1, your results are likely affected by IFE, and you should consider optimizing the assay (e.g., by using less substrate or enzyme) or applying a correction.
-
Protocol 2: Determining and Applying an IFE Correction Factor
This protocol describes how to generate data to correct for the inner filter effect.
-
Required Measurements: This method requires a plate reader capable of measuring both absorbance and fluorescence.
-
Procedure:
-
Perform your standard enzyme assay as described above.
-
At each time point where you measure fluorescence (Fobs), you must also measure the absorbance of the sample at the excitation wavelength (Aex) and the emission wavelength (Aem).[1][7]
-
For endpoint assays, these measurements are taken only at the beginning and end of the reaction.
-
-
Calculation:
-
For each time point or endpoint, apply the correction formula: Fcorr = Fobs * 10(Aex + Aem)/2
-
Use the Fcorr values for all subsequent calculations of enzyme activity.
-
-
Validation:
-
To validate the correction, run an experiment with increasing concentrations of the AMC product.
-
Measure the observed fluorescence and the absorbance for each concentration.
-
Apply the correction formula. The plot of Fcorr versus AMC concentration should be significantly more linear than the plot of Fobs versus concentration.
-
Visualizations
Caption: Mechanism of Primary and Secondary Inner Filter Effects.
Caption: Troubleshooting workflow for the Inner Filter Effect.
References
- 1. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. static.horiba.com [static.horiba.com]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
Validation & Comparative
A Researcher's Guide to Validating Plasmin Assays with Aprotinin Using the Fluorogenic Substrate Boc-Val-Leu-Lys-AMC
For researchers, scientists, and drug development professionals, rigorous assay validation is paramount to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive comparison and detailed protocols for utilizing aprotinin, a well-characterized serine protease inhibitor, to validate a plasmin activity assay employing the fluorogenic substrate Boc-Val-Leu-Lys-AMC.
This guide will delve into the principles of the assay, the role of aprotinin as a validation tool, and present supporting experimental data and methodologies. By comparing the plasmin assay's performance in the presence and absence of aprotinin, researchers can confidently assess the specificity and accuracy of their results.
Principles of the Plasmin Assay and the Role of Aprotinin
Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving fibrin clots. The activity of plasmin can be quantitatively measured using a fluorogenic substrate such as this compound. In this assay, plasmin cleaves the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group. This cleavage releases the highly fluorescent AMC molecule, and the resulting increase in fluorescence intensity, measured at an excitation/emission wavelength of 360/450 nm, is directly proportional to the plasmin activity.[1][2]
Aprotinin, a natural polypeptide serine protease inhibitor, serves as an excellent tool for validating this assay. It is a potent inhibitor of plasmin, and by introducing it into the assay, one can demonstrate a dose-dependent decrease in plasmin activity.[1][3][4] This inhibition confirms that the measured fluorescence signal is indeed due to the specific enzymatic activity of plasmin and not from other non-specific sources. Aprotinin's inhibitory effect on plasmin is well-documented, with a reported inhibition constant (Ki) in the nanomolar range.[5] This specific and potent inhibition makes it an ideal positive control for validating plasmin inhibitor screening assays.
Comparative Performance: Plasmin Activity With and Without Aprotinin
The primary validation of the plasmin assay lies in the observable and quantifiable reduction of enzymatic activity upon the addition of aprotinin. The data presented below illustrates a typical dose-dependent inhibition of plasmin by aprotinin in an assay utilizing this compound.
| Aprotinin Concentration (nM) | Plasmin Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 55 | 3.9 |
| 50 | 20 | 2.5 |
| 100 | 5 | 1.1 |
| 500 | <1 | 0.5 |
This table represents hypothetical data derived from typical experimental outcomes for illustrative purposes.
As the concentration of aprotinin increases, the percentage of plasmin activity decreases, demonstrating a clear inhibitory effect. This dose-response relationship is a critical indicator of a specific interaction between the inhibitor and the enzyme, thereby validating the assay's ability to detect genuine plasmin activity.
Experimental Protocols
The following are detailed protocols for performing a plasmin activity assay and its validation using aprotinin.
Materials and Reagents
-
Human Plasmin (or other purified plasmin)
-
This compound (fluorogenic substrate)
-
Aprotinin (from a reliable source)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at 360 nm and emission at 450 nm
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitor
Protocol 1: Standard Plasmin Activity Assay
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Prepare a working solution of plasmin in Assay Buffer (e.g., 10 nM). Keep on ice.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 50 µL of the plasmin working solution.
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/450 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Protocol 2: Validation of Plasmin Assay with Aprotinin
-
Prepare Reagents:
-
Prepare the plasmin and this compound working solutions as described in Protocol 1.
-
Prepare a stock solution of aprotinin in a suitable solvent (e.g., water or Assay Buffer) and create a series of dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0-500 nM).
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 25 µL of the plasmin working solution.
-
Add 25 µL of the different aprotinin dilutions (or buffer for the control) to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each aprotinin concentration.
-
Express the plasmin activity at each aprotinin concentration as a percentage of the control (no aprotinin) activity.
-
Plot the percentage of plasmin activity against the aprotinin concentration to visualize the dose-dependent inhibition.
-
Visualizing the Molecular Interactions and Workflow
To further clarify the processes involved, the following diagrams illustrate the enzymatic reaction, the mechanism of inhibition, and the experimental workflow.
Caption: Enzymatic cleavage of this compound by plasmin.
References
- 1. abcam.com [abcam.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
A Researcher's Guide to Calpain Inhibitors for Assay Validation with Boc-Val-Leu-Lys-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of calpain activity is crucial for understanding its role in various physiological and pathological processes. The fluorogenic substrate Boc-Val-Leu-Lys-AMC is a widely used tool for this purpose. However, ensuring the specificity of the assay requires the use of well-characterized calpain inhibitors for validation. This guide provides a comparative overview of common calpain inhibitors, their performance data, and detailed protocols for their use in assay validation.
Calpain Inhibitor Performance: A Comparative Analysis
The selection of an appropriate calpain inhibitor is critical for validating the specificity of a calpain activity assay. The ideal inhibitor should exhibit high potency and selectivity for calpains over other proteases. Below is a comparison of several commonly used calpain inhibitors, with a focus on their inhibitory concentration (IC50) and mechanism of action. It is important to note that IC50 values can vary depending on the assay conditions, including the specific calpain isoform and the substrate used.
| Inhibitor | Target(s) | Type of Inhibition | IC50 / Ki | Selectivity Notes |
| Calpeptin | Calpains, Cathepsins | Reversible, Cysteine Protease Inhibitor | ID50: 52 nM (Calpain I, porcine erythrocytes), 34 nM (Calpain II, porcine kidney)[1] | Potent calpain inhibitor, but also inhibits cathepsins.[1] |
| MDL-28170 (Calpain Inhibitor III) | Calpains, Cathepsin B, γ-secretase | Reversible, Cysteine Protease Inhibitor | IC50 = 11 nM (Calpain), Ki = 10 nM (Calpain), 25 nM (Cathepsin B)[2] | A potent and cell-permeable inhibitor that can cross the blood-brain barrier.[1][2] Also inhibits γ-secretase.[1] |
| ALLN (N-Acetyl-Leu-Leu-Nle-CHO) | Calpains, Proteasome | Reversible, Cysteine Protease Inhibitor | Also a potent inhibitor of the proteasome.[3] | |
| PD150606 | Calpains (µ- and m-calpain) | Non-competitive, Allosteric Inhibitor | Ki: 0.21 µM (µ-calpain), 0.37 µM (m-calpain)[4] | A selective, cell-permeable, non-peptide inhibitor that interacts with the calcium-binding domains of calpain.[4] |
| E-64 | Cysteine Proteases | Irreversible | A potent and irreversible inhibitor of a broad range of cysteine proteases. | |
| MG-132 | Proteasome, Calpain | Reversible | Primarily a proteasome inhibitor, but also shows activity against calpain. |
Calpain Signaling Pathway
Calpains are calcium-activated neutral cysteine proteases involved in a wide array of cellular processes. Their activation is tightly regulated by intracellular calcium levels. Upon an influx of calcium, calpains undergo a conformational change that leads to their activation and subsequent cleavage of a diverse range of substrate proteins. This can trigger various downstream signaling cascades involved in processes such as cell motility, proliferation, apoptosis, and signal transduction.
Caption: Calpain activation by calcium and its downstream effects.
Experimental Protocols
Calpain Activity Assay using this compound
This protocol outlines a general procedure for measuring calpain activity in cell lysates using the fluorogenic substrate this compound.
Materials:
-
Extraction Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM DTT, 1.5 mM CaCl2.
-
10X Reaction Buffer: To be diluted to 1X in the final reaction volume.
-
Substrate: this compound (stock solution in DMSO).
-
Inhibitors: Calpeptin, MDL-28170, etc. (stock solutions in DMSO).
-
Cell Lysate: Prepared from cells of interest.
-
96-well black, clear-bottom microplate.
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Sample Preparation:
-
Culture and treat cells as required for the experiment.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold Extraction Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell lysate (e.g., 50-200 µg of protein)
-
For inhibitor wells, add the desired concentration of the calpain inhibitor. For control wells, add an equivalent volume of DMSO.
-
Add 10X Reaction Buffer.
-
Adjust the final volume with Extraction Buffer.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add this compound substrate to each well to a final concentration of 50-200 µM.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence intensity over time).
-
For inhibitor validation, compare the rate of cleavage in the presence of the inhibitor to the control (DMSO) to determine the percent inhibition.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.
-
Experimental Workflow for Assay Validation
The following diagram illustrates a typical workflow for validating a calpain activity assay using inhibitors.
Caption: A typical workflow for calpain assay validation.
Conclusion
Validating a calpain activity assay with specific inhibitors is essential for obtaining reliable and interpretable data. This guide provides a starting point for researchers by comparing common calpain inhibitors and offering a general protocol for their use with the this compound substrate. When selecting an inhibitor, it is crucial to consider its potency, selectivity, and mechanism of action in the context of the specific research question. By following a rigorous validation workflow, researchers can ensure the accuracy and specificity of their calpain activity measurements.
References
A Comparative Guide to Fluorogenic Plasmin Substrates: Boc-Val-Leu-Lys-AMC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic plasmin substrate Boc-Val-Leu-Lys-AMC with other commonly used alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate substrate for your research needs.
Introduction to Plasmin and its Fluorogenic Substrates
Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for the dissolution of fibrin clots. Its activity is tightly regulated, and aberrant plasmin activity is implicated in various pathological conditions, including thrombosis, inflammation, and cancer. The quantification of plasmin activity is therefore essential in numerous research and drug development applications.
Fluorogenic substrates are invaluable tools for measuring plasmin activity due to their high sensitivity and suitability for high-throughput screening. These substrates consist of a peptide sequence recognized by plasmin, linked to a fluorophore. Upon cleavage by plasmin, the fluorophore is released, resulting in a measurable increase in fluorescence. This compound is a widely used fluorogenic substrate for plasmin, but several alternatives with different characteristics are also available.
Performance Comparison of Plasmin Substrates
The selection of an appropriate substrate depends on factors such as sensitivity, specificity, and the specific experimental conditions. The kinetic parameters—Michaelis constant (Kₘ), catalytic constant (kcat), and catalytic efficiency (kcat/Kₘ)—are critical for evaluating substrate performance.
| Substrate | Structure | Fluorophore/Chromophore | Excitation (nm) | Emission (nm) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Boc-Val-Leu-Lys-7-amido-4-methylcoumarin | AMC | ~340-360 | ~440-460 | ~100[1] | N/A | N/A |
| Boc-Glu-Lys-Lys-MCA | Boc-Glu-Lys-Lys-7-amido-4-methylcoumarin | AMC | ~340-360 | ~440-460 | ~100[1] | N/A | N/A |
| S-2251 (H-D-Val-Leu-Lys-pNA) | H-D-Val-Leu-Lys-p-nitroanilide | pNA (Chromogenic) | N/A | 405 (Absorbance) | 130 - 300[2][3] | 11.0[2] | 8.46 x 10⁴[2] |
| D-Val-Leu-Lys-AFC | D-Val-Leu-Lys-7-amido-4-trifluoromethylcoumarin | AFC | ~380-400 | ~500-510 | N/A | N/A | N/A |
Plasmin Signaling Pathway
Plasmin plays a central role in a complex signaling cascade. Its generation from the inactive zymogen plasminogen is tightly controlled by activators and inhibitors. Once active, plasmin not only degrades fibrin but also activates other proteases and signaling molecules, influencing a variety of physiological and pathological processes.
Caption: The Plasminogen Activation and Signaling Pathway.
Experimental Protocols
Fluorometric Plasmin Activity Assay
This protocol provides a general framework for measuring plasmin activity using a fluorogenic substrate like this compound.
Materials:
-
Purified plasmin or experimental sample containing plasmin
-
Fluorogenic plasmin substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM this compound) in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer. The final substrate concentration should ideally be at or above the Kₘ value to ensure zero-order kinetics.
-
-
Enzyme/Sample Preparation:
-
Prepare a series of dilutions of purified plasmin in Assay Buffer to generate a standard curve.
-
Prepare experimental samples in Assay Buffer. It may be necessary to perform pilot experiments to determine the optimal sample dilution to ensure the reaction rate is within the linear range of the assay.
-
-
Assay Protocol:
-
Pipette 50 µL of the diluted plasmin standards or experimental samples into the wells of the 96-well plate.
-
Include a "no enzyme" control (blank) containing only Assay Buffer.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/450 nm for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the V₀ of the blank from the V₀ of the standards and samples.
-
Plot the V₀ of the plasmin standards against their corresponding concentrations to generate a standard curve.
-
Determine the plasmin activity in the experimental samples by interpolating their V₀ values from the standard curve.
-
Experimental Workflow Diagram
Caption: Fluorometric Plasmin Activity Assay Workflow.
Conclusion
This compound is a reliable and widely used fluorogenic substrate for the measurement of plasmin activity. However, the choice of the optimal substrate should be guided by the specific requirements of the experiment. For instance, substrates with different peptide sequences, such as Boc-Glu-Lys-Lys-MCA, may offer altered specificity profiles that could be advantageous in certain contexts. Chromogenic substrates like S-2251, while generally less sensitive than fluorogenic counterparts, provide a valuable alternative, particularly when fluorescence-based detection is not feasible. The AFC-based substrate, D-Val-Leu-Lys-AFC, offers a different spectral profile which might be beneficial in multiplexing assays. Researchers are encouraged to consider the kinetic parameters and the specific nature of their samples when selecting a plasmin substrate to ensure accurate and reliable results.
References
A Head-to-Head Comparison of Boc-Val-Leu-Lys-AMC and S-2251 for Measuring Plasmin Activity
For researchers in fibrinolysis, thrombosis, and drug development, the accurate measurement of plasmin activity is paramount. Two of the most widely utilized synthetic substrates for this purpose are the fluorogenic Boc-Val-Leu-Lys-AMC and the chromogenic S-2251. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable substrate for your research needs.
This comparison delves into the fundamental properties, kinetic parameters, and assay principles of each substrate. Detailed experimental protocols are provided to facilitate their practical implementation.
At a Glance: Key Differences and Performance Metrics
A summary of the key characteristics and performance data for this compound and S-2251 is presented below. This allows for a rapid assessment of their suitability for various experimental setups.
| Feature | This compound | S-2251 |
| Full Chemical Name | tert-Butoxycarbonyl-L-valyl-L-leucyl-L-lysine 7-amido-4-methylcoumarin | H-D-Valyl-L-leucyl-L-lysine-p-nitroaniline dihydrochloride |
| Assay Principle | Fluorogenic | Chromogenic |
| Detection Method | Fluorescence (Ex/Em: ~360-380 nm / ~440-460 nm)[1] | Absorbance (405 nm)[2][3] |
| Michaelis Constant (Km) | ~10–20 µM[1] | 3 x 10⁻⁴ mol/L (300 µM)[2] |
| Sensitivity | High | Moderate |
| Specificity | Cleaved by plasmin, acrosin, calpain, and papain[4][5] | Specific for plasmin and streptokinase-activated plasminogen; insensitive to kallikrein and urokinase[2][3] |
| Advantages | Higher sensitivity, suitable for low enzyme concentrations | Well-established, less prone to interference from fluorescent compounds |
| Disadvantages | Potential for interference from fluorescent compounds | Lower sensitivity compared to fluorogenic substrates |
Delving Deeper: A Detailed Comparison
This compound: The High-Sensitivity Fluorogenic Option
This compound is a fluorogenic substrate that, upon cleavage by plasmin, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1] The rate of AMC formation, measured by an increase in fluorescence, is directly proportional to plasmin activity.
Its significantly lower Michaelis constant (Km) of approximately 10-20 µM indicates a higher affinity of plasmin for this substrate compared to S-2251.[1] This translates to a greater sensitivity, making it an excellent choice for applications where plasmin concentrations are low or when sample volumes are limited. However, it is important to note that this compound can also be cleaved by other proteases such as acrosin, calpain, and papain, which should be considered when working with complex biological samples.[4][5]
S-2251: The Robust and Specific Chromogenic Workhorse
S-2251, with the chemical structure H-D-Val-Leu-Lys-pNA, is a chromogenic substrate. Plasmin-mediated cleavage of the amide bond releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance of light at 405 nm.[2][3]
With a Michaelis constant (Km) of 3 x 10⁻⁴ M (300 µM) for human plasmin, S-2251 exhibits a lower affinity for the enzyme compared to its fluorogenic counterpart.[2] While this results in lower sensitivity, S-2251 offers high specificity for plasmin and streptokinase-activated plasminogen and is notably insensitive to kallikrein and urokinase.[2][3] This specificity, combined with the straightforward nature of absorbance-based detection, has established S-2251 as a reliable and widely used substrate in plasmin activity assays.
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the enzymatic reaction of plasmin and a general workflow for comparing these two substrates.
References
A Comparative Guide to Alternative Substrates for Measuring Calpain Activity
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of calpain activity is crucial for understanding its role in various physiological and pathological processes, including apoptosis, cell motility, and neurodegenerative diseases. While traditional methods have been widely used, a new generation of alternative substrates offers significant improvements in sensitivity, specificity, and suitability for high-throughput screening. This guide provides an objective comparison of these alternative substrates, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs.
Comparison of Alternative Calpain Substrates
The ideal calpain substrate should exhibit high sensitivity, enabling the detection of low enzyme concentrations, and high specificity to avoid cross-reactivity with other proteases, such as caspases and cathepsins. The choice of substrate often depends on the experimental setup, with options available for in vitro assays with purified enzymes, cell lysates, and live-cell imaging.
| Substrate Type | Example Substrate | Principle | Advantages | Disadvantages |
| Fluorogenic | Ac-LLY-AFC | Cleavage of the substrate releases a fluorescent group (AFC). | Simple "mix-and-read" format. | Lower sensitivity compared to other methods; potential for autofluorescence interference. |
| Suc-Leu-Leu-Val-Tyr-AMC (SLLVY-AMC) | Cleavage releases the fluorescent aminomethylcoumarin (AMC) group. | Commonly used and well-characterized. | Can be cleaved by the proteasome, leading to potential overestimation of calpain activity.[1] | |
| BOC-LM-CMAC | A cell-permeable substrate that becomes fluorescent upon cleavage. | Suitable for measuring calpain activity in living cells using flow cytometry.[2][3] | Limited quantitative data on specificity against a broad range of proteases. | |
| FRET-Based | (EDANS)-EPLFAERK-(DABCYL) | Cleavage separates a FRET pair (EDANS and DABCYL), leading to an increase in fluorescence. | High sensitivity and suitable for kinetic studies.[4][5] | Requires a fluorometer capable of FRET measurements. |
| PLFAAR-based FRET probe | A genetically encoded FRET probe with an optimized calpain cleavage sequence. | High sensitivity and specificity; suitable for in vitro and in vivo analysis. Not significantly cleaved by trypsin, chymotrypsin, cathepsin-L, or caspase-3.[6] | Requires transfection for in-cell measurements. | |
| Bioluminescent | Suc-LLVY-aminoluciferin | Calpain cleavage releases aminoluciferin, which is a substrate for luciferase, producing light. | Exceptionally high sensitivity (up to 1,000 times more sensitive than fluorescent assays) and low background.[7] | Also a substrate for the 20S proteasome and other chymotrypsin-like proteases.[2] Requires a luminometer. |
Performance Data: A Head-to-Head Comparison
The selection of a calpain substrate should be guided by its kinetic parameters and specificity. The following tables summarize available data for some of the most common alternative substrates.
Table 1: Kinetic Parameters of Calpain Substrates
| Substrate | Calpain Isoform | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Suc-Leu-Met-MCA [8] | Calpain I | 230 | 0.062 | 270 |
| Calpain II | 310 | 0.081 | 261 | |
| Suc-Leu-Tyr-MCA [8] | Calpain I | 480 | 0.21 | 438 |
| Calpain II | 560 | 0.25 | 446 | |
| Suc-LLVY-aminoluciferin [9] | Not specified | 40 (apparent) | Not reported | Not reported |
| FRET substrate (unspecified) [10] | m-calpain | 2.21 (mM) | 0.092 | 41.6 |
| PLFAAR (FRET) | Not reported | Not reported | Not reported | Not reported |
Note: Kinetic parameters can vary depending on assay conditions.
Table 2: Specificity of Calpain Substrates
| Substrate | Cross-reactivity with other proteases |
| PLFAAR-based FRET probe | Not significantly cleaved by trypsin, chymotrypsin, cathepsin-L, or caspase-3.[6] |
| Suc-Leu-Leu-Val-Tyr-AMC (SLLVY-AMC) | Also cleaved by the "chymotrypsin-like" activity of the 20S proteasome.[1] |
| Suc-LLVY-aminoluciferin | Substrate for 20S proteasome and other chymotrypsin-like proteases.[2] |
Signaling Pathways and Experimental Workflows
Calpains are key players in numerous cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results.
Calpain in Apoptosis Signaling
// Nodes Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.g., Ca2+ influx, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_increase [label="Increased\nIntracellular Ca2+", fillcolor="#FBBC05", fontcolor="#202124"]; Calpain_Activation [label="Calpain Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid_Cleavage [label="Bid Cleavage\n(tBid formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax_Bak_Activation [label="Bax/Bak Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Cascade\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Caspase12_Activation [label="Caspase-12 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Apoptotic_Stimuli -> Ca2_increase; Ca2_increase -> Calpain_Activation; Calpain_Activation -> Bid_Cleavage; Calpain_Activation -> Caspase12_Activation [label="ER Stress Pathway"]; Bid_Cleavage -> Bax_Bak_Activation; Bax_Bak_Activation -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase_Activation; Caspase_Activation -> Apoptosis; Caspase12_Activation -> Caspase_Activation; ER -> Caspase12_Activation [style=dotted]; } END_DOT Caption: Simplified diagram of calpain's role in apoptosis.
Calpain in Cell Motility
// Nodes Extracellular_Signal [label="Extracellular Signals\n(e.g., Growth Factors, ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin_Signaling [label="Integrin Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Ca2_Influx [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Calpain_Activation [label="Calpain Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Focal_Adhesion_Turnover [label="Focal Adhesion\nTurnover", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytoskeletal_Remodeling [label="Cytoskeletal\nRemodeling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Talin [label="Talin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Paxillin [label="Paxillin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Extracellular_Signal -> Integrin_Signaling; Integrin_Signaling -> Ca2_Influx; Ca2_Influx -> Calpain_Activation; Calpain_Activation -> Talin [label="Cleavage"]; Calpain_Activation -> FAK [label="Cleavage"]; Calpain_Activation -> Paxillin [label="Cleavage"]; Talin -> Focal_Adhesion_Turnover [style=dotted]; FAK -> Focal_Adhesion_Turnover [style=dotted]; Paxillin -> Focal_Adhesion_Turnover [style=dotted]; Focal_Adhesion_Turnover -> Cytoskeletal_Remodeling; Cytoskeletal_Remodeling -> Cell_Migration; } END_DOT Caption: Overview of calpain's involvement in cell motility.
Experimental Workflow: Fluorogenic Calpain Activity Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Prep [label="Sample Preparation\n(Cell lysate or Purified Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Set up Reaction\n(Sample, Buffer, Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure Fluorescence\n(Ex/Em appropriate for fluorophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Calculate activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Sample_Prep; Sample_Prep -> Reaction_Setup; Reaction_Setup -> Incubation; Incubation -> Measurement; Measurement -> Data_Analysis; Data_Analysis -> End; } END_DOT Caption: General workflow for a fluorogenic calpain assay.
Experimental Protocols
Detailed protocols are essential for reproducible and accurate results. Below are outlines for common calpain activity assays.
Protocol 1: Fluorogenic Calpain Activity Assay using Ac-LLY-AFC
This protocol is adapted from commercially available kits.[9][11][12]
Materials:
-
Cell lysate or purified calpain
-
Extraction Buffer
-
10X Reaction Buffer
-
Calpain Substrate (Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (Negative Control)
-
96-well black plate with a clear bottom
-
Fluorometer
Procedure:
-
Sample Preparation:
-
For cell lysates, harvest 1-2 x 106 cells and resuspend in 100 µL of Extraction Buffer.
-
Incubate on ice for 20 minutes with gentle mixing.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add your sample (e.g., 50-200 µg of cell lysate) and adjust the volume to 85 µL with Extraction Buffer.
-
Prepare a positive control with active calpain and a negative control with a calpain inhibitor.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm.[12]
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.
-
Protocol 2: FRET-Based Calpain Activity Assay
This protocol is a general guideline for using FRET-based peptide substrates.[4]
Materials:
-
Purified calpain or cell lysate
-
Assay Buffer (e.g., HEPES buffer with CaCl2 and a reducing agent like DTT)
-
FRET substrate (e.g., (EDANS)-EPLFAERK-(DABCYL))
-
Fluorometer capable of FRET measurements
Procedure:
-
Reaction Setup:
-
In a suitable microplate, add the assay buffer.
-
Add the FRET substrate to the desired final concentration.
-
Add the purified calpain or cell lysate to initiate the reaction.
-
-
Measurement:
-
Immediately begin continuous monitoring of fluorescence, collecting data at regular intervals. Use excitation and emission wavelengths appropriate for the specific FRET pair.
-
-
Data Analysis:
-
Determine the initial rate of substrate hydrolysis from the linear portion of the progress curve. This is crucial as calpain can undergo autoproteolysis, leading to a decrease in activity over time.[4]
-
Protocol 3: Bioluminescent Calpain Activity Assay (Calpain-Glo™ Assay)
This protocol is based on the Promega Calpain-Glo™ Assay.[7][9][13]
Materials:
-
Purified calpain
-
Calpain-Glo™ Reagent (contains Suc-LLVY-aminoluciferin, luciferase, and buffer)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Calpain-Glo™ Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized components.
-
-
Assay Reaction:
-
Add your purified calpain sample to the wells of a white opaque 96-well plate.
-
Add an equal volume of the prepared Calpain-Glo™ Reagent to each well.
-
Mix briefly.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 10-30 minutes. The signal develops rapidly and is stable for a period, allowing for batch processing.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of calpain activity.
-
Conclusion
The development of alternative substrates has significantly advanced the field of calpain research. FRET-based and bioluminescent substrates, in particular, offer superior sensitivity and specificity compared to traditional fluorogenic substrates. The PLFAAR-based FRET probe stands out for its high specificity, making it an excellent choice for complex biological samples. The Calpain-Glo™ bioluminescent assay provides unparalleled sensitivity, ideal for detecting very low levels of calpain activity. When selecting a substrate, researchers must consider the specific requirements of their experiment, including the sample type, the need for kinetic data, and the available instrumentation. This guide provides the necessary information to make an informed decision and to design robust and reliable calpain activity assays.
References
- 1. Limitations of SLLVY-AMC in calpain and proteasome measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suc-LLVY-Aminoluciferin | AAT Bioquest [aatbio.com]
- 3. Measuring calpain activity in fixed and living cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain-2 participates in the process of calpain-1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRET-Based Assays to Determine Calpain Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An easy-to-use FRET protein substrate to detect calpain cleavage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calpain-Glo™ Protease Assay [promega.kr]
- 8. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. szialab.org [szialab.org]
- 11. apexbt.com [apexbt.com]
- 12. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 13. Calpain-Glo™ Protease Assay Protocol [promega.com]
A Comparative Guide to the Sensitivity and Specificity of Boc-Val-Leu-Lys-AMC
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. This guide provides a detailed comparison of the fluorogenic substrate Boc-Val-Leu-Lys-AMC with alternative substrates, focusing on its sensitivity and specificity for key enzymes such as plasmin, calpain, and trypsin. The information presented herein is supported by experimental data to facilitate informed decisions in substrate selection for protease activity assays.
Data Presentation: Quantitative Comparison of Fluorogenic Substrates
The performance of a fluorogenic substrate is primarily determined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an inverse measure of the substrate's binding affinity to the enzyme, with a lower Km indicating higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a particular substrate is best represented by the ratio kcat/Km, where a higher value signifies greater efficiency.
The following tables summarize the kinetic constants of this compound and alternative fluorogenic substrates for plasmin, calpain, and trypsin. It is important to note that experimental conditions such as buffer composition, pH, and temperature can influence these values, and direct comparisons should be made with this in consideration.
Table 1: Kinetic Parameters of Fluorogenic Substrates for Plasmin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |
| This compound | 180 | 3.6 | 2.0 x 10⁴ | Human Plasmin | [1] |
| Boc-Glu-Lys-Lys-AMC | 230 | 5.3 | 2.3 x 10⁴ | Human Plasmin | [1] |
| D-Val-Phe-Lys-AMC | 44 | - | - | Human Plasmin | |
| Ac-Leu-Gly-Pro-Lys-AMC | 160 | 2.3 | 1.4 x 10⁴ | Thrombin (for comparison) | [2] |
Table 2: Kinetic Parameters of Fluorogenic Substrates for Calpain
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |
| This compound | 0.45 | 0.11 | 2.4 x 10² | Porcine Calpain I | [3] |
| This compound | 0.55 | 0.13 | 2.4 x 10² | Porcine Calpain II | [3] |
| Suc-Leu-Tyr-MCA | 0.23 | 0.805 | 3.5 x 10³ | Porcine Calpain I | [3] |
| Suc-Leu-Met-MCA | 0.33 | 0.491 | 1.5 x 10³ | Porcine Calpain I | [3] |
| (EDANS)-EPLFAERK-(DABCYL) | - | - | - | - | [4] |
| Boc-Leu-Met-CMAC | - | - | - | - | [5] |
Table 3: Kinetic Parameters of Fluorogenic Substrates for Trypsin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |
| This compound | - | - | - | - | |
| Boc-Phe-Ser-Arg-MCA | - | - | - | - | [] |
| Z-Gly-Gly-Arg-AMC | - | - | - | - | [] |
| Boc-Gln-Ala-Arg-AMC | - | - | - | - | [] |
| Z-Arg-MCA | - | - | - | - | [7] |
| Z-Gly-Gly-Arg-TFMCA | - | - | - | - | [7] |
Note: A hyphen (-) indicates that the data was not available in the cited literature. The specificity of this compound for trypsin is generally considered lower than for plasmin, and it is often used as a substrate for plasmin in the presence of trypsin inhibitors.[8]
Experimental Protocols
A generalized protocol for a fluorogenic protease assay using an AMC-based substrate is provided below. This protocol should be optimized for the specific enzyme and substrate being used.
Materials:
-
Enzyme of interest (e.g., Plasmin, Calpain, Trypsin)
-
Fluorogenic substrate (e.g., this compound)
-
Assay buffer (specific to the enzyme, e.g., Tris-HCl, HEPES)
-
Enzyme diluent (if necessary)
-
Inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters (for AMC: Ex/Em = ~360-380 nm / ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer at the desired pH and ionic strength. Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Protect from light.
-
Prepare a stock solution of the enzyme in a suitable buffer. Store on ice.
-
Prepare serial dilutions of the enzyme to determine the optimal concentration for the assay.
-
Prepare a solution of a known inhibitor to serve as a negative control.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (or enzyme diluent for blank)
-
Inhibitor solution (for inhibitor control wells)
-
-
Mix gently and pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 10-15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The measurement should be in kinetic mode.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the sample wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways involving plasmin, calpain, and trypsin, as well as a typical experimental workflow for a fluorogenic protease assay.
Caption: Experimental workflow for a fluorogenic protease assay.
Caption: Simplified Plasmin signaling pathway.
Caption: Overview of Calpain signaling pathway.
Caption: Trypsin-mediated PAR2 signaling pathway.
References
- 1. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FRET-Based Assays to Determine Calpain Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new fluorogenic substrate for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Boc-Val-Leu-Lys-AMC: Applications and Alternatives in Protease Activity Assays
For researchers, scientists, and drug development professionals, the fluorogenic substrate Boc-Val-Leu-Lys-AMC serves as a valuable tool for studying the activity of key proteases. This guide provides a comprehensive comparison of this compound's performance with alternative substrates, supported by experimental data and detailed protocols to facilitate its application in the laboratory.
This compound (tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin) is a synthetic peptide substrate that, upon cleavage by specific proteases, releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC). The resulting fluorescence can be readily measured, providing a sensitive and continuous assay for enzyme activity. This substrate is primarily recognized for its utility in assays for plasmin and calpain, but it is also known to be cleaved by other proteases such as acrosin and papain.[1][2][3]
Comparison with Alternative Fluorogenic Substrates
While this compound is a versatile substrate, a variety of other fluorogenic peptides are available for assaying specific protease families. This section provides a comparative overview of this compound and its alternatives for the proteasome and cathepsin B.
Quantitative Data Summary
The following tables summarize the key characteristics and kinetic parameters of this compound and alternative fluorogenic substrates for different proteases.
Table 1: Substrates for Plasmin and Calpain
| Substrate | Target Enzyme(s) | Excitation (nm) | Emission (nm) | Km | kcat | Notes |
| This compound | Plasmin, Calpain I & II | 341-380 | 441-460 | ~100 µM (Plasmin) | - | Also cleaved by acrosin and papain.[1][2][3][4] |
| D-Val-Leu-Lys-AMC | Plasmin | 360-380 | 440-460 | - | - | A selective substrate for plasmin. |
| Suc-LLVY-AMC | Calpains, 20S Proteasome (Chymotrypsin-like) | 354-380 | 442-460 | - | - | Commonly used for both calpain and proteasome activity. |
| Ac-LLY-AFC | Calpain | 400 | 505 | - | - | Substrate for a fluorometric calpain activity assay kit.[5] |
Table 2: Substrates for Proteasome and Cathepsin B
| Substrate | Target Enzyme | Proteolytic Activity | Excitation (nm) | Emission (nm) | Km | kcat |
| Suc-LLVY-AMC | 20S/26S Proteasome | Chymotrypsin-like | 360-380 | 460 | 30 µM | - |
| Boc-LRR-AMC | 20S/26S Proteasome | Trypsin-like | 380 | 460 | - | - |
| Z-LLE-AMC | 20S/26S Proteasome | Caspase-like / PGPH | 380 | 460 | - | - |
| Z-Arg-Arg-AMC | Cathepsin B | Endopeptidase | 348-380 | 440-460 | 0.39 mM | - |
Note: PGPH stands for Peptidyl-glutamyl peptide-hydrolyzing activity.[7] The Km value for Suc-LLVY-AFC, a structurally similar substrate to Suc-LLVY-AMC, was found to be 20 µM.[8]
Signaling Pathways and Experimental Workflows
Visualizing the context in which these enzymes and substrates operate is crucial for experimental design and data interpretation.
Overview of key protease signaling pathways and points of measurement.
A generalized workflow for a fluorogenic protease assay.
Detailed Experimental Protocols
The following are detailed protocols for conducting activity assays for plasmin, calpain, the proteasome, and cathepsin B using their respective fluorogenic substrates.
Plasmin Activity Assay Protocol
Materials:
-
This compound (or D-Val-Leu-Lys-AMC)
-
Purified plasmin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the plasmin enzyme to the desired concentration in Assay Buffer.
-
Add 50 µL of the diluted plasmin solution to each well of the 96-well plate. Include a buffer-only control for background fluorescence.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 100-200 µM.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
Calpain Activity Assay Protocol
Materials:
-
This compound or Suc-LLVY-AMC
-
Purified calpain-1 or calpain-2
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5, containing CaCl₂)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Dilute the calpain enzyme to the desired concentration in Assay Buffer. Note that calpain activity is calcium-dependent; the final Ca²⁺ concentration will need to be optimized.
-
Add 50 µL of the diluted calpain solution to each well of the 96-well plate. Include a control with buffer and a calcium chelator (e.g., EGTA) to confirm calcium-dependent activity.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 50-100 µM.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Determine the rate of substrate cleavage from the slope of the fluorescence curve.
Proteasome Activity Assay Protocol
This protocol describes the measurement of the three distinct proteolytic activities of the 20S proteasome using specific substrates.
Materials:
-
Suc-LLVY-AMC (Chymotrypsin-like)
-
Purified 20S proteasome or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare 10 mM stock solutions of each substrate in DMSO.
-
Dilute the proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer.
-
Pipette 50 µL of the diluted proteasome/lysate into separate wells for each substrate to be tested. For cell lysates, include a control pre-incubated with a proteasome inhibitor (e.g., MG-132) to determine the proteasome-specific activity.
-
Prepare working solutions of each substrate by diluting the stock solutions in Assay Buffer to a final concentration of 50-100 µM. [13]
-
Start the reaction by adding 50 µL of the respective substrate working solution to the wells.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time (e.g., 60 minutes) with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. [13]
-
Calculate the specific proteasome activity by subtracting the rate of the inhibitor-treated control from the total rate.
Cathepsin B Activity Assay Protocol
Materials:
-
Purified cathepsin B or cell lysate
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM dithiothreitol (DTT), pH 5.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM stock solution of Z-Arg-Arg-AMC in DMSO.
-
Dilute the cathepsin B enzyme or cell lysate in Assay Buffer. For cell lysates, prepare a control sample with a specific cathepsin B inhibitor.
-
Add 50 µL of the diluted enzyme/lysate to the wells of the microplate.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 20-50 µM.
-
Initiate the assay by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C and measure the fluorescence kinetically with an excitation wavelength of 348-380 nm and an emission wavelength of 440-460 nm.
-
Determine the cathepsin B activity by calculating the rate of AMC release.
References
- 1. hzdr.de [hzdr.de]
- 2. shop.bachem.com [shop.bachem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. ubpbio.com [ubpbio.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. glpbio.com [glpbio.com]
- 10. ubpbio.com [ubpbio.com]
- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ubpbio.com [ubpbio.com]
- 14. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 15. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Fluorometric vs. Colorimetric Protease Assays
For researchers and drug development professionals, the accurate measurement of protease activity is paramount. The choice between fluorometric and colorimetric assays often depends on the specific requirements of the experiment, including sensitivity, cost, and throughput. This guide provides an objective comparison of these two common methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate assay for your research needs.
Principle of Detection
Fluorometric Assays: These assays utilize substrates, such as fluorescein isothiocyanate (FITC)-labeled casein, where the fluorescence is initially quenched.[1] Upon cleavage by a protease, the quenching is relieved, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.[1] The signal is measured using a fluorescence plate reader at specific excitation and emission wavelengths (e.g., 490/525 nm for FITC)[1].
Colorimetric Assays: A common colorimetric method involves the digestion of a protein substrate like casein. The protease liberates peptides and amino acids, including tyrosine.[2][3] Folin & Ciocalteu's (F-C) reagent is then added, which reacts with tyrosine and tryptophan residues to produce a blue-colored complex.[2][3] The intensity of this color, measured by a spectrophotometer at around 660 nm, is proportional to the amount of liberated tyrosine and thus to the protease activity[3].
Quantitative Performance Comparison
The choice between fluorometric and colorimetric assays often hinges on key performance metrics. Fluorometric assays are generally recognized for their superior sensitivity, making them suitable for detecting low levels of protease activity.
| Parameter | Fluorometric Assay | Colorimetric Assay | Source(s) |
| Sensitivity | High (picogram to nanogram range) | Moderate (microgram range) | [2][4] |
| Detection Limit | As low as 0.24 pmol/well | ~0.1 unit/ml of trypsin | [1][3] |
| Dynamic Range | Broad | Narrower | |
| Instrumentation | Fluorescence microplate reader | Spectrophotometer or microplate reader | [3] |
| Cost | Generally higher (specialized reagents and equipment) | Lower (simpler reagents and standard equipment) | |
| Throughput | High, amenable to automation | Moderate to high | |
| Interference | Potential for compound autofluorescence | Potential for interference from colored compounds or reducing agents | [3][5] |
Experimental Protocols
Fluorometric Protease Assay Protocol (General)
This protocol is a generalized procedure based on commercially available kits using a FITC-casein substrate.
-
Reagent Preparation:
-
Prepare an assay buffer as specified by the kit manufacturer.
-
Reconstitute the FITC-casein substrate in the assay buffer to the desired final concentration. Protect from light.
-
Prepare a positive control (e.g., trypsin) and a negative control (blank) containing only the assay buffer.
-
-
Sample Preparation:
-
Prepare serial dilutions of the test sample (e.g., cell lysate, purified enzyme) in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add 50 µL of each sample dilution, positive control, and blank.[1]
-
Initiate the reaction by adding 50 µL of the FITC-casein substrate solution to each well.[1]
-
Mix gently by shaking the plate for a few seconds.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[6]
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.[1]
-
The increase in fluorescence is proportional to the protease activity.
-
Colorimetric Protease Assay Protocol (General)
This protocol is a generalized procedure based on the casein-Folin-Ciocalteu method.
-
Reagent Preparation:
-
Prepare a casein substrate solution (e.g., 0.65% w/v) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[7]
-
Prepare a trichloroacetic acid (TCA) solution (e.g., 110 mM).[7]
-
Prepare Folin & Ciocalteu's reagent and a sodium carbonate solution as per standard protocols.[3][7]
-
Prepare a tyrosine standard curve by making serial dilutions of a stock tyrosine solution.[3]
-
-
Assay Procedure:
-
Add 5 mL of the casein solution to test tubes and equilibrate at 37°C for 5 minutes.[7]
-
Add a defined volume of the protease sample to the test tubes (and a blank with no enzyme).[7]
-
Incubate the mixture at 37°C for a specific time (e.g., 10 minutes).[7]
-
Stop the reaction by adding 5 mL of the TCA solution. This will precipitate the undigested casein.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Color Development and Measurement:
-
Transfer a known volume of the supernatant (containing the TCA-soluble peptides) to a new tube.
-
Add sodium carbonate solution followed by the Folin & Ciocalteu's reagent.[7]
-
Incubate at 37°C for 30 minutes to allow for color development.[3]
-
Measure the absorbance at 660 nm using a spectrophotometer.[3]
-
Determine the amount of liberated tyrosine from the standard curve and calculate the protease activity.
-
Visualizing the Assay Workflows
To further clarify the procedural differences, the following diagrams illustrate the key steps in each assay type.
Caption: Workflow of a fluorometric protease assay.
Caption: Workflow of a colorimetric protease assay.
Conclusion: Making the Right Choice
Both fluorometric and colorimetric assays are valuable tools for measuring protease activity.
-
Fluorometric assays are the preferred method when high sensitivity is required, for example, when working with low abundance enzymes or valuable samples. Their suitability for high-throughput screening also makes them a powerful tool in drug discovery.
-
Colorimetric assays offer a cost-effective and straightforward alternative for routine analysis where high sensitivity is not a critical factor. They are robust and can be performed with standard laboratory equipment.
Ultimately, the decision between these two methods will be guided by the specific experimental goals, the nature of the sample, and the available resources. By understanding the advantages and limitations of each, researchers can select the most appropriate assay to generate accurate and reproducible data.
References
- 1. raybiotech.com [raybiotech.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Val-Leu-Lys-AMC: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Disposal Considerations
Before handling, it is essential to consider the potential hazards associated with Boc-Val-Leu-Lys-AMC and its components. The 7-amino-4-methylcoumarin (AMC) portion is a known irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
| Characteristic | Description | Disposal Implication |
| Chemical Class | Fluorogenic Peptide Substrate | Treat as chemical waste. Do not dispose of down the drain.[3][4][5] |
| Physical Form | Typically a solid (powder) | Handle carefully to avoid dust formation.[2] |
| Known Hazards | Potential for skin, eye, and respiratory tract irritation.[1][2] | Wear appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Solubility | Varies; often soluble in organic solvents like DMSO and DMF. | Do not dispose of solutions down the drain.[6] Collect in a designated waste container. |
| Combustion Products | May produce carbon monoxide, carbon dioxide, and nitrogen oxides. | Avoid incineration unless conducted in a licensed hazardous waste facility.[7] |
Step-by-Step Disposal Procedures
The following protocol outlines the recommended procedures for the disposal of this compound and associated waste. Always consult and adhere to your institution's specific hazardous waste management guidelines and local regulations.
1. Segregation of Waste
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container made of a compatible material.[7]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container. Do not pour solutions down the sink.[4][6][8]
-
Contaminated Materials: All disposable items that have come into direct contact with the compound (e.g., gloves, pipette tips, weighing paper, bench paper) must be considered contaminated waste and segregated from general laboratory trash.[3][7]
2. Waste Collection and Labeling
-
Package contaminated solid waste in a designated hazardous waste bag or container.[8]
-
Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information such as the principal investigator's name, lab location, and date.[4][5] Do not use abbreviations.[4]
-
Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials until collection.[6][7]
3. Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[4][5]
-
The preferred method for the complete destruction of similar organic compounds is high-temperature incineration by a certified facility.[7]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the principles of safe laboratory chemical disposal are well-established. The procedures outlined above are based on guidelines from various safety authorities and best practices for handling similar chemical reagents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. mcneese.edu [mcneese.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safe Handling and Disposal of Boc-Val-Leu-Lys-AMC: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Val-Leu-Lys-AMC, adherence to strict safety protocols is paramount to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the handling of this chemical compound.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound and similar aminomethylcoumarin (AMC) conjugated peptides stem from potential skin, eye, and respiratory irritation. If the compound is supplied as a trifluoroacetic acid (TFA) salt, it may also be corrosive.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact with the AMC moiety and any associated salts which can cause irritation. |
| Eye Protection | Safety goggles or glasses | To protect against splashes of solutions containing the compound, which could cause eye irritation. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Recommended, especially when handling the solid powder form to avoid inhalation of dust particles.[1] |
Operational Plan: From Receipt to Experiment
Proper handling and storage are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
2.1. Storage Upon receipt, store the compound at or below -15°C in a tightly sealed container to prevent moisture absorption.[1] As fluorogenic compounds can be light-sensitive, storage in a dark place is also recommended.[1]
2.2. Preparation and Handling
-
Workspace Preparation : Before handling, ensure your workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : If you are working with the solid form of the compound, perform this task in a chemical fume hood to minimize the risk of inhalation.
-
Dissolving : When preparing solutions, slowly add the solvent to the solid to avoid splashing.[1] this compound is often dissolved in DMSO to create a stock solution.
2.3. Experimental Use this compound is a fluorogenic substrate used in enzyme activity assays. When cleaved, the 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzyme activity. The excitation/emission maxima for AMC are typically in the range of 340-360 nm for excitation and 440-460 nm for emission.[2]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste : Collect any solid waste, such as contaminated weighing paper or pipette tips, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a labeled hazardous waste container.
-
Disposal Compliance : Ensure that all waste disposal procedures are in accordance with applicable regional, national, and local laws and regulations.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
Eye Contact : Rinse the eyes with pure water for at least 15 minutes.[3]
-
Inhalation : Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Spill : For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and scoop the mixture into a container for proper disposal.[1] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
